Boc-2-(trifluoromethyl)-L-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMOOODKNPYTEE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of Boc-2-(trifluoromethyl)-L-phenylalanine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-2-(trifluoromethyl)-L-phenylalanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics.[1] This document details the known chemical and physical properties, provides representative experimental protocols for its synthesis and use, and discusses its biological significance and applications. Due to the limited availability of specific experimental data for the L-enantiomer, comparative data for related isomers are also presented.
Core Properties of Boc-2-(trifluoromethyl)-L-phenylalanine
This compound is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its direct use in solid-phase peptide synthesis (SPPS) and other controlled synthetic methodologies.
Chemical and Physical Data
Specific experimental data for the L-enantiomer are not widely reported in publicly available literature. The following tables summarize the known identifiers for this compound and provide a comparison with its D-enantiomer and other isomers.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | N/A |
| Synonyms | Boc-L-Phe(2-CF3)-OH, N-Boc-2-trifluoromethyl-L-phenylalanine | [2] |
| CAS Number | 167993-21-7 | [2] |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | [2] |
| Molecular Weight | 333.30 g/mol | [2] |
Table 2: Comparative Physical Properties of Trifluoromethylated Phenylalanine Derivatives
| Compound | Melting Point (°C) | Optical Rotation ([α]D) | Purity | Appearance | Source(s) |
| Boc-2-(trifluoromethyl)-D-phenylalanine | Not specified | Not specified | ≥98.0% (TLC) | Solid | |
| Boc-3-(trifluoromethyl)-L-phenylalanine | 191-193 | +2 ± 1° (c=1, in 2N NaOH) | ≥99% (HPLC) | White to off-white powder | [3] |
| Boc-4-(trifluoromethyl)-L-phenylalanine | Not specified | Not specified | Not specified | Not specified | [4] |
| Boc-2-fluoro-L-phenylalanine | 93 - 98 | Not specified | ≥99.5% (Chiral HPLC) | Pale white solid | [][6] |
| Boc-L-phenylalanine (unsubstituted) | 80 - 90 | +25 ± 2º (c=1, in EtOH) | ≥99.5% (Chiral HPLC) | White powder | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various methods developed for asymmetric synthesis of non-natural amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable ortho-trifluoromethylated benzyl halide, followed by deprotection and subsequent Boc protection of the resulting amino acid.
Representative Asymmetric Synthesis of 2-(Trifluoromethyl)-L-phenylalanine
This protocol is a representative example based on asymmetric synthesis methodologies for fluorinated amino acids.
Materials:
-
Chiral auxiliary (e.g., a pseudoephedrine-derived glycinamide)
-
n-Butyllithium (n-BuLi)
-
2-(Trifluoromethyl)benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Methodology:
-
Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-BuLi dropwise and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add a solution of 2-(trifluoromethyl)benzyl bromide in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Hydrolysis and Deprotection: Hydrolyze the resulting product with aqueous HCl to cleave the chiral auxiliary and yield the free 2-(trifluoromethyl)-L-phenylalanine hydrochloride salt.
-
Boc Protection: Dissolve the amino acid hydrochloride in a mixture of DCM and aqueous NaHCO₃ solution. Add Boc₂O and stir vigorously at room temperature overnight.
-
Purification: Acidify the aqueous layer with citric acid and extract the product into ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield this compound, which can be further purified by column chromatography or recrystallization.[8]
Boc Group Deprotection
This is a standard protocol for the removal of the Boc protecting group, for example, after incorporation into a peptide.
Materials:
-
Boc-protected peptide or amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water, if needed)
Methodology:
-
Dissolve the Boc-protected substrate in DCM.
-
Add a solution of TFA in DCM (typically 25-50% v/v). If the substrate contains sensitive functional groups (e.g., tryptophan), add appropriate scavengers.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The deprotected amine is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.
Biological Significance and Applications
The introduction of a trifluoromethyl group into the phenylalanine side chain has profound implications for its use in drug design and chemical biology.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can increase the in vivo half-life of peptides and drugs containing this moiety.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier.[3]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent can alter the pKa of nearby functional groups and influence non-covalent interactions such as π-π stacking and cation-π interactions, potentially leading to improved binding affinity and selectivity for biological targets.[9]
-
Conformational Effects: The steric bulk of the ortho-trifluoromethyl group can restrict the conformational freedom of the phenylalanine side chain, which can be exploited to lock a peptide into a bioactive conformation.
Due to these properties, this compound is a valuable building block for:
-
Peptide and Peptidomimetic Design: Incorporation into peptides to create more potent and stable therapeutic candidates.
-
Drug Discovery: Use as a scaffold or fragment in the synthesis of small molecule drugs targeting various diseases.[4]
-
¹⁹F NMR Probes: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies to investigate protein-ligand interactions, protein folding, and dynamics.
As of now, no specific signaling pathways directly modulated by this compound itself have been reported. Its primary role is as a synthetic building block to modify the properties of larger bioactive molecules.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic amino acid. Its unique properties, conferred by the ortho-trifluoromethyl group, make it a powerful tool for medicinal chemists aiming to enhance the pharmacokinetic and pharmacodynamic profiles of peptide and small-molecule drug candidates. While specific experimental data for this isomer are limited, the established principles of fluorine in drug design and the well-documented chemistry of Boc-protected amino acids provide a strong foundation for its application in advanced research and development. Further studies are warranted to fully elucidate its specific properties and potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 9. p-Trifluoromethyl-m-fluorophenylalanine|Research Chemical [benchchem.com]
Synthesis and purification of Boc-2-(trifluoromethyl)-L-phenylalanine
An In-depth Technical Guide on the Synthesis and Purification of Boc-2-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the ortho position of the phenyl ring can significantly alter the steric and electronic properties of the amino acid, leading to peptides and small molecules with enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3] The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][4]
Synthesis of this compound
The primary route for the synthesis of this compound involves the protection of the α-amino group of 2-(trifluoromethyl)-L-phenylalanine using di-tert-butyl dicarbonate. This reaction is typically carried out in a biphasic system or a mixed solvent system with an appropriate base to facilitate the reaction.
Reaction Scheme
Caption: General synthesis scheme for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of L-phenylalanine and other amino acids.[1][4]
Materials:
-
2-(Trifluoromethyl)-L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate or Diethyl ether
-
Potassium hydrogen sulfate (KHSO₄) or Citric acid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or Pentane
Procedure:
-
Dissolution: Dissolve 2-(trifluoromethyl)-L-phenylalanine in an aqueous solution of sodium hydroxide or sodium bicarbonate. A mixture of an organic solvent like dioxane or THF with water can be used to ensure solubility.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate, either neat or dissolved in a minimal amount of the organic cosolvent. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the mixture for several hours (typically 4-24 hours) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like hexane or pentane to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a cold aqueous solution of potassium hydrogen sulfate or citric acid.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
Purification is critical to obtain the final product with high purity, suitable for subsequent applications in peptide synthesis or drug development. The primary methods for purification are crystallization and column chromatography.
Purification Workflow
References
Boc-2-(trifluoromethyl)-L-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides essential technical information regarding Boc-2-(trifluoromethyl)-L-phenylalanine, a key building block in peptide synthesis and drug discovery.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized below. This data is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 167993-21-7[1][2][3][4] |
| Molecular Formula | C15H18F3NO4[1][2] |
| Molecular Weight | 333.3 g/mol [1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in peptide synthesis are highly dependent on the specific peptide sequence and the synthetic strategy employed (e.g., solid-phase or solution-phase). Researchers should consult standard peptide synthesis handbooks and relevant scientific literature for specific methodologies.
A generalized workflow for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is as follows:
Caption: Generalized workflow for solid-phase peptide synthesis.
Logical Relationships
The relationship between the chemical name, its unique CAS identifier, and its calculated molecular weight is fundamental for chemical informatics and substance identification.
Caption: Core identifiers for the specified chemical substance.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-2-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-2-(trifluoromethyl)-L-phenylalanine is a crucial synthetic building block in medicinal chemistry and peptide synthesis. Its unique trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of the resulting peptides and drug candidates, such as metabolic stability and bioactivity. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic workflows. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their assessment and data presented for easy comparison.
Physicochemical Properties
This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a trifluoromethyl substituent at the 2-position of the phenyl ring.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | N/A |
| Molecular Weight | 333.31 g/mol | N/A |
| Appearance | White to off-white powder/solid | [1] |
| Storage Conditions | 0 - 8 °C, desiccated, under inert atmosphere | [1][2] |
Solubility Profile
Table 2.1: Qualitative Solubility of Structurally Related Boc-Amino Acids
| Solvent | Boc-L-phenylalanine | Boc-2-fluoro-L-phenylalanine | Expected Solubility of this compound |
| Methanol | Soluble | Soluble | Expected to be soluble |
| Dichloromethane (DCM) | Soluble | Soluble | Expected to be soluble |
| Chloroform | N/A | Soluble | Expected to be soluble |
| Ethyl Acetate | N/A | Soluble | Expected to be soluble |
| Dimethylformamide (DMF) | Soluble | N/A | Expected to be soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | N/A | Expected to be soluble |
| Water | Sparingly soluble | Sparingly soluble | Expected to be sparingly soluble |
Note: The trifluoromethyl group may slightly alter the solubility profile compared to the non-fluorinated or mono-fluorinated analogs. Experimental verification is crucial.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.
Materials:
-
This compound
-
A selection of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in g/L or mg/mL.
Stability Profile
The stability of this compound is primarily governed by the lability of the Boc protecting group.[2] The trifluoromethyl group on the phenyl ring is generally stable under common reaction and storage conditions.
pH Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[2][5] The degradation pathway involves the acid-catalyzed hydrolysis of the carbamate to yield the free amino acid, L-2-(trifluoromethyl)-phenylalanine, and byproducts such as tert-butanol, isobutylene, and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane.[5]
-
Neutral and Basic Conditions: this compound is expected to be stable under neutral and basic conditions. The Boc group is resistant to alkaline hydrolysis.[2]
Thermal Stability
Prolonged exposure to elevated temperatures can lead to the thermolytic cleavage of the Boc group.[2] Therefore, it is recommended to store the compound at refrigerated temperatures (0-8 °C).
Photostability
While specific photostability data is not available, it is good practice to protect complex organic molecules from light to prevent potential photolytic degradation.[2]
Oxidative Stability
The compound should be protected from strong oxidizing agents. The phenyl ring could be susceptible to oxidation under harsh conditions.[2]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8][9]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).
-
Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Table 3.1: Representative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal (Solid) | 80 °C | 24, 48, 72 hours |
| Thermal (Solution) | 60 °C | 24, 48, 72 hours |
| Photostability | ICH Q1B conditions | N/A |
Visualizations
Experimental Workflows
Conclusion
This compound is a valuable building block for peptide synthesis and drug discovery. While it is expected to have good solubility in common organic solvents, its stability is limited under acidic conditions due to the lability of the Boc protecting group. Proper storage at refrigerated temperatures, protected from light and moisture, is crucial to maintain its integrity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound, ensuring its effective use in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharmaspec.com [biopharmaspec.com]
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group remains a foundational and highly effective tool for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with Boc protection in peptide synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of the Boc Strategy
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is predicated on a principle of graduated acid lability. The α-amino group is protected by the acid-sensitive Boc group, which can be removed with moderately strong acids like trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1] This difference in acid sensitivity allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely cleaving the side-chain protecting groups or the peptide from its solid support.
While the Boc/Bzl strategy is not strictly orthogonal, as both types of protecting groups are removed by acidic conditions, the significant difference in the required acid strength makes it a highly practical and robust method.[1]
Boc Protection of Amino Acids
The introduction of the Boc group to the α-amino function of an amino acid is a critical first step. The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2] The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the Boc anhydride.[2]
Quantitative Data on Boc Protection
The efficiency of Boc protection is generally high, with yields often being quantitative. The table below summarizes typical yields for the Boc protection of various amino acids using Boc anhydride.
| Amino Acid | Base | Solvent System | Reaction Time (hours) | Typical Yield (%) |
| Glycine | NaOH | Dioxane/Water | 2-4 | >95 |
| Alanine | Triethylamine (TEA) | THF/Water | 2-4 | >98 |
| Valine | NaHCO₃ | Acetone/Water | 4-6 | >95 |
| Leucine | NaOH | Dioxane/Water | 2-4 | >97 |
| Proline | TEA | Methanol/Water | 2-4 | >98 |
| Phenylalanine | NaOH | THF/Water | 3-5 | >96 |
| Tryptophan | TEA | Dioxane/Water | 4-6 | >90 |
| Serine | NaHCO₃ | Acetone/Water | 3-5 | >92 |
| Aspartic Acid | TEA | Acetone/Water | 4-6 | ~60 |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocol: Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water, Acetone/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
The Boc SPPS Cycle
The solid-phase synthesis of a peptide using the Boc strategy involves a repetitive cycle of deprotection, neutralization, and coupling.
Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[2]
The generated tert-butyl cations are reactive electrophiles that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent this, scavengers such as anisole or thioanisole are often added to the deprotection solution.[4]
The efficiency of Boc deprotection is dependent on the concentration of TFA and the reaction time.
| TFA Concentration in DCM | Reaction Time | Deprotection Efficiency | Notes |
| 25% | 30 min | >99% | Milder conditions, may require longer times for sterically hindered residues. |
| 50% | 15-20 min | >99.5% | Standard condition for most applications.[5] |
| 100% | 5 min | >99% | Can lead to lower purity due to insufficient resin swelling and incomplete deprotection.[6] |
A study comparing 55% TFA/DCM for 30 minutes and 100% TFA for 5 minutes for the deprotection of 40 different peptides found that the purity of the peptides obtained with 55% TFA/DCM was, on average, 9% higher.[6]
Neutralization
After deprotection with TFA, the newly exposed N-terminal amino group exists as a trifluoroacetate salt, which is not nucleophilic enough to participate in the subsequent coupling reaction.[1] Therefore, a neutralization step is required to convert the ammonium salt to the free amine. This is typically achieved by washing the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in a solvent like dichloromethane (DCM).[1]
A more efficient approach is the in situ neutralization protocol, where the neutralization and coupling steps are combined. In this method, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, minimizing the time the reactive free amine is exposed and reducing the risk of side reactions and peptide aggregation.
Coupling
The coupling step involves the formation of a peptide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming N-Boc protected amino acid. The carboxyl group is activated using a coupling reagent to enhance its reactivity. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Visualizing the Boc-SPPS Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes in Boc-based peptide synthesis.
Side Reactions in Boc-SPPS
While the Boc strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly problematic when proline is the second amino acid. The use of in situ neutralization protocols can suppress this side reaction.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially when followed by glycine, alanine, or serine. This can lead to racemization and the formation of β-peptides. In Boc-SPPS, the use of the β-cyclohexyl ester of aspartic acid can significantly reduce aspartimide formation compared to the β-benzyl ester.[7]
-
Alkylation of Sensitive Residues: As mentioned earlier, the tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The addition of scavengers is crucial to mitigate this side reaction.
Quantitative Comparison of Side Reactions: Boc vs. Fmoc
| Side Reaction | Boc Strategy | Fmoc Strategy |
| Diketopiperazine Formation | Less prevalent, especially with in situ neutralization. | More prevalent due to the basic conditions of Fmoc deprotection.[8] |
| Aspartimide Formation | Minimal with Asp(OcHex) side-chain protection, but can be promoted by HF during final cleavage.[7] | More pronounced due to the use of piperidine for Fmoc deprotection.[9] |
Orthogonal Protection Strategies with Boc
The acid lability of the Boc group makes it an excellent component in orthogonal protection schemes where other functional groups are protected with groups that are stable to acid but labile to other conditions.
| Protecting Group | Lability | Orthogonal to Boc? |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Yes |
| Cbz (Carboxybenzyl) | Hydrogenolysis | Yes |
| Alloc (Allyloxycarbonyl) | Palladium-catalyzed cleavage | Yes |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine | Yes |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Yes |
This orthogonality allows for complex peptide modifications, such as side-chain cyclization or the introduction of labels at specific positions.[10]
Detailed Experimental Protocol: Manual Boc-SPPS of a Model Peptide
This protocol outlines the manual solid-phase synthesis of a short model peptide (e.g., Leu-Ala-Gly-Val) on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
Boc-Val-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Leu-OH
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIEA (Diisopropylethylamine)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide)
-
IPA (Isopropanol)
-
HF (Hydrogen fluoride) apparatus
-
Anisole (scavenger)
Procedure:
1. Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Prepare the cesium salt of Boc-Val-OH and couple it to the resin in DMF at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.
2. SPPS Cycle for the Second Amino Acid (Glycine):
-
Deprotection:
-
Swell the Boc-Val-resin in DCM.
-
Add a solution of 50% TFA in DCM and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[5]
-
Wash the resin with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate flask, dissolve Boc-Gly-OH (3 eq) and HOBt (3 eq) in DMF. Cool to 0°C.
-
Add DIC (3 eq) and stir for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Repeat SPPS Cycle for Subsequent Amino Acids (Alanine and Leucine).
4. Final Cleavage:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of anisole (scavenger) at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Conclusion
The Boc protection strategy, while one of the classic approaches in peptide synthesis, remains a powerful and relevant methodology for researchers and drug development professionals. Its robustness, particularly for the synthesis of long and difficult sequences, and its well-understood chemistry make it an indispensable tool. A thorough understanding of the principles of Boc protection and deprotection, coupled with careful execution of the experimental protocols and an awareness of potential side reactions, will enable the successful synthesis of high-purity peptides for a wide range of applications.
References
- 1. peptide.com [peptide.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Keystone for Enhancing Peptide Bioactivity
An In-depth Technical Guide for Drug Development Professionals
Introduction
Peptides have emerged as a prominent class of therapeutics due to their high specificity, potency, and low toxicity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low membrane permeability, and unfavorable conformational flexibility. To overcome these hurdles, medicinal chemists employ strategic modifications to the peptide scaffold. Among these, the incorporation of the trifluoromethyl (CF3) group has proven to be a particularly powerful strategy.[1] This xenobiotic functional group, prized for its unique physicochemical properties, can profoundly enhance the druglike characteristics of peptides.[2]
This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in augmenting peptide bioactivity. It details the physicochemical underpinnings of its effects, presents quantitative data from relevant case studies, and provides detailed experimental protocols for the synthesis and evaluation of trifluoromethylated peptides, aimed at researchers, scientists, and drug development professionals.
Core Physicochemical Properties of the Trifluoromethyl Group
The profound impact of the CF3 group stems from its unique combination of electronic and steric properties, which are distinct from its hydrocarbon analogue, the methyl group.
-
High Electronegativity and Electron-Withdrawing Nature : The three fluorine atoms impart a strong inductive electron-withdrawing effect, making the CF3 group one of the most electron-deficient organic substituents.[3] This alters the local electronic environment, influencing pKa values and the hydrogen-bond donating capacity of nearby amide protons.[4]
-
Increased Lipophilicity : The CF3 group is significantly more lipophilic than a methyl group (Hansch-Leo parameter π = +0.88), a property that can be leveraged to improve a peptide's ability to cross biological membranes.[3][5] The related trifluoromethylthio (SCF3) group is even more hydrophobic, with a π value of +1.44.[5]
-
Steric Bulk : The CF3 group is sterically demanding, with a size comparable to an ethyl or isopropyl group, and nearly twice the bulk of a methyl group.[6][7] This steric hindrance can shield adjacent peptide bonds from enzymatic attack and influence the peptide's conformational preferences.[1][8]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), rendering the CF3 group exceptionally resistant to metabolic degradation.[3][9]
Impact of Trifluoromethylation on Peptide Properties
The introduction of a CF3 group can strategically enhance a peptide's pharmacokinetic and pharmacodynamic profile in several key ways.
Enhanced Metabolic Stability
A primary obstacle in peptide drug development is rapid degradation by proteases. The CF3 group provides a robust solution by conferring steric and electronic protection. Its bulkiness can physically block the active site of proteolytic enzymes, while the strong C-F bonds are impervious to metabolic oxidation.[1][9] This shielding effect can dramatically increase the in vivo half-life of a peptide therapeutic. However, it is crucial to consider the position of the modification, as stabilizing one cleavage site might alter the peptide's conformation in a way that exposes a secondary site to degradation.[10]
Improved Membrane Permeability
The majority of peptide drugs target intracellular proteins, necessitating efficient passage across the cell membrane. The inherent lipophilicity of the CF3 group can significantly boost a peptide's hydrophobicity, thereby improving its passive diffusion across lipid bilayers.[1][11][12] Studies have demonstrated that substituting a methyl group with a trifluoromethyl group is a viable strategy for increasing the membrane permeability of di- and tripeptides.[11][12]
Conformational Control and Binding Affinity
The conformation of a peptide is critical for its interaction with a biological target. The steric and electronic properties of the CF3 group can be used to control the peptide's secondary structure. Its bulk can favor specific torsional angles, while its electron-withdrawing nature can strengthen intramolecular hydrogen bonds that stabilize structures like α-helices and β-sheets.[4] These conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing binding affinity. Furthermore, the CF3 group can engage in favorable orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone of a target, directly contributing to higher binding affinity.[3][13]
Logical Framework: From Physicochemical Properties to Enhanced Bioactivity
The following diagram illustrates the logical relationships between the core properties of the trifluoromethyl group and the resulting improvements in peptide bioactivity.
Caption: How CF3 properties translate to improved peptide bioactivity.
Quantitative Data on Bioactivity Enhancement
The theoretical benefits of trifluoromethylation are substantiated by empirical data. The incorporation of CF3-containing amino acids can lead to measurable improvements in stability and binding affinity.
Table 1: Comparative Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides
| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC50) | Fold Change vs. Non-Fluorinated | Reference |
| GLP-1 (Native) | hGLP-1R | Competition Binding | 1.9 nM | - | [14] |
| F9 GLP-1 | hGLP-1R | Competition Binding | 5.1 nM | ~2.7x decrease | [14] |
| F29 GLP-1 | hGLP-1R | Competition Binding | 13.3 nM | ~7.0x decrease | [14] |
| MCP-1 (Non-F) | Menin | Ki Assay | 14,000 nM | - | [14] |
| MCP-1 (CF3) | Menin | Ki Assay | 2,700 nM | 5.2x increase | [14] |
Note: Data illustrates that the effect of fluorination is highly context-dependent. While some substitutions can decrease affinity, strategic placement (as in the MCP-1 analog) can significantly enhance it.
Table 2: Comparative Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides
| Peptide Analog | Modification | Stability Metric | Fold Increase in Stability | Reference |
| GLP-1 Analog | Hexafluoroleucine substitution | Resistant to DPP-IV for 24h | Not specified | [15] |
| Buforin Analog | Fluorinated amino acids | Modestly increased half-life | Not specified | [15] |
| Leu-enkephalin | Tyr-ψ[(Z)CF=CH]-Gly substitution | Excellent stability in plasma | >90% remaining at 4h vs. rapid degradation of native | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of trifluoromethylated peptides.
Synthesis of Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard cycle for incorporating a trifluoromethylated amino acid (e.g., Fmoc-L-4-(trifluoromethyl)phenylalanine) into a peptide chain using a manual or automated synthesizer.[16][17][18]
Workflow for Fmoc-SPPS Cycle
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (standard and trifluoromethylated)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[19]
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution to the resin, and agitate for 15-30 minutes to remove the N-terminal Fmoc group. Drain the solution.[18]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected trifluoromethylated amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[17]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, wash the resin and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Proteolytic Stability Assay
This protocol assesses the stability of a trifluoromethylated peptide against enzymatic degradation, typically using LC-MS to quantify the remaining intact peptide over time.[20][21][22]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Enzyme solution (e.g., Trypsin, Chymotrypsin, or plasma) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA or Acetonitrile with 1% Formic Acid)
-
LC-MS system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the enzyme solution at a defined ratio (e.g., 50:1 substrate-to-enzyme).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples (e.g., at 12,000 x g for 5 min) to precipitate the enzyme.[21] Transfer the supernatant for analysis.
-
LC-MS Analysis: Inject the supernatant into the LC-MS system. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½).[21]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a lipid membrane, simulating gastrointestinal or blood-brain barrier absorption.[6][12][23]
Materials:
-
96-well PAMPA plate system (a donor plate with a filter bottom and a matching acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide solution (e.g., 10 mM in DMSO, diluted in PBS)
-
UV/Vis microplate reader or LC-MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.[7]
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (acceptor solution).
-
Donor Plate Preparation: Add 150-200 µL of the diluted test peptide solution to each well of the coated donor plate.[7][12]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 5 to 18 hours with gentle shaking.[6][23]
-
Quantification: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV absorbance or LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time]. Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.[13]
Application in Drug Design: Relevant Signaling Pathways
The utility of trifluoromethylated peptides is evident in their application as modulators of critical biological pathways.
The Renin-Angiotensin System (RAS)
The RAS is a crucial regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key enzyme in this pathway, and its inhibition is a primary strategy for treating hypertension. Trifluoromethylated peptide analogues can be designed as potent ACE inhibitors with enhanced stability.[9][24]
Renin-Angiotensin Signaling Pathway
Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.
The Calcitonin Gene-Related Peptide (CGRP) Pathway
CGRP is a neuropeptide implicated in the pathophysiology of migraine. Blocking the CGRP receptor is a validated therapeutic approach. Small molecule and peptide-based CGRP antagonists, such as atogepant, often utilize trifluoromethyl groups to enhance their binding affinity and pharmacokinetic properties.[3][25]
CGRP Signaling Pathway in Migraine
Caption: CGRP signaling pathway and the mechanism of CGRP receptor antagonists.
Conclusion
The strategic incorporation of the trifluoromethyl group represents a significant advancement in peptide drug design. Its unique combination of lipophilicity, steric bulk, and electronic character provides a versatile tool to systematically address the common liabilities of peptide therapeutics. By enhancing metabolic stability, improving membrane permeability, and modulating conformational preferences to increase binding affinity, trifluoromethylation can convert a promising peptide lead into a viable clinical candidate. The continued development of novel trifluoromethylated amino acids and efficient synthetic methodologies will further expand the application of this powerful chemical modification, paving the way for the next generation of potent and robust peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. ACE-inhibitory activity assay: IC50 [protocols.io]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. rsc.org [rsc.org]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. bachem.com [bachem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 25. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Application of Boc-2-(trifluoromethyl)-L-phenylalanine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the commercial availability, key physicochemical properties, and application of Boc-2-(trifluoromethyl)-L-phenylalanine, a specialized amino acid derivative crucial for peptide and drug development. Given its specific nature as a non-standard amino acid, this guide also covers readily available isomers and alternative protecting group versions to provide researchers with a comprehensive set of options for their synthetic needs.
The incorporation of a trifluoromethyl group into a phenylalanine residue can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs.[1][2] The positional isomerism (ortho, meta, para) of the -CF3 group allows for fine-tuning of these properties, making derivatives like this compound valuable tools in medicinal chemistry.
Commercial Supplier Landscape
This compound is a highly specialized reagent with limited commercial availability compared to its 4-trifluoromethyl isomer or the analogous Fmoc-protected version. Researchers should anticipate longer lead times or the need for custom synthesis. Below is a summary of a known supplier for the target compound and a comparative analysis of readily available alternatives.
Table 1: Commercial Supplier for this compound
| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight |
| Chu-Peptide Biotech | Boc-2-Trifluoromethyl-L-Phenylalanine | 167993-21-7 | >98% | C₁₅H₁₈F₃NO₄ | 333.31 g/mol |
Table 2: Commercial Suppliers for Closely Related Alternatives
| Supplier | Product Name | Position Isomer / Protecting Group | CAS No. | Purity | Key Features |
| Aralez Bio | Fmoc-2-(trifluoromethyl)-L-phenylalanine | ortho (2-CF₃) / Fmoc | 352523-16-1 | >95%, 99% ee | Direct ortho-isomer alternative for Fmoc-based peptide synthesis.[3] |
| Thermo Scientific | N-Boc-3-trifluoromethyl-L-phenylalanine | meta (3-CF₃) / Boc | Not specified | 98% | Meta-isomer for studying positional effects on biological activity.[4] |
| Chem-Impex | Boc-p-trifluoromethyl-L-phenylalanine | para (4-CF₃) / Boc | 114873-07-3 | ≥ 99% (HPLC) | The most common and readily available trifluoromethyl isomer.[1] |
Physicochemical and Analytical Data
Accurate characterization is critical for ensuring the quality and successful application of non-standard amino acids.
Table 3: Key Physicochemical Properties
| Property | This compound | Boc-4-(trifluoromethyl)-L-phenylalanine[1] |
| CAS Number | 167993-21-7[5] | 114873-07-3 |
| Molecular Formula | C₁₅H₁₈F₃NO₄[5] | C₁₅H₁₈F₃NO₄ |
| Molecular Weight | 333.31 g/mol [5] | 333.31 g/mol |
| Appearance | Not specified | Off-white powder |
| Storage Conditions | Not specified | 0 - 8 °C |
Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data, including NMR, HPLC, and mass spectrometry results to confirm identity and purity.
Experimental Protocols
The following protocols provide standardized methods for the incorporation and analysis of Boc-protected trifluoromethyl-phenylalanine derivatives in a research setting.
Protocol 1: Incorporation into a Peptide via Boc-SPPS
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support resin (e.g., Merrifield resin).
-
Resin Preparation: Start with the peptide-resin in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 10-15 minutes.
-
Drain and wash with DCM (3x). The N-terminus of the peptide is now a free amine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6.0 equiv.) to the solution and vortex for 2-5 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete; repeat the coupling step.
-
-
Washing: Once the Kaiser test is negative (beads are yellow/colorless), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle is complete.
Protocol 2: Quality Control by Reversed-Phase HPLC
This method is used to assess the purity of the final cleaved peptide.
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Analysis: Integrate the peak areas to determine the purity of the target peptide. The retention time will be influenced by the lipophilicity imparted by the trifluoromethyl-phenylalanine residue.
Visualization of Workflows and Logic
The following diagrams illustrate key processes for researchers working with this specialized amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aralezbio-store.com [aralezbio-store.com]
- 4. N-Boc-3-trifluoromethyl-L-phenylalanine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Boc-2-Trifluoromethyl-L-Phenylalanine - 楚肽生物科技 [apeptides.com]
A Comprehensive Technical Guide to the Storage and Handling of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides and proteins has become a transformative tool in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance the stability, bioactivity, and pharmacokinetic profiles of these molecules. However, to fully harness the "fluorine advantage," a thorough understanding of the proper storage and handling of these valuable building blocks is paramount. This in-depth technical guide provides a comprehensive overview of best practices, potential degradation pathways, and analytical methodologies for ensuring the integrity of fluorinated amino acids.
General Storage Recommendations
Proper storage is critical to prevent the degradation of fluorinated amino acids and to ensure their purity and stability over time. While fluorination generally enhances the thermal and chemical stability of amino acids, they are still susceptible to degradation under suboptimal conditions.[1][2] Key factors to control during storage are temperature, moisture, and light.
Key Storage Principles:
-
Temperature: For long-term storage, it is recommended to store solid fluorinated amino acids at low temperatures, such as -20°C. For short-term storage, refrigeration at 2-8°C is generally acceptable.[3]
-
Moisture: Fluorinated amino acids, like their non-fluorinated counterparts, can be hygroscopic. Moisture can lead to clumping and may facilitate chemical degradation. Therefore, they should be stored in a dry environment, preferably in a desiccator or a controlled low-humidity cabinet.[3]
-
Light: Aromatic fluorinated amino acids, in particular, may be sensitive to light and susceptible to photodecomposition.[3] It is crucial to store them in amber vials or other light-protecting containers.
-
Inert Atmosphere: To minimize oxidation, especially for sulfur-containing or other sensitive fluorinated amino acids, it is best practice to store them under an inert atmosphere, such as nitrogen or argon.[3]
Quantitative Stability Data
While extensive quantitative stability data for every specific fluorinated amino acid is not always publicly available and is often determined empirically by manufacturers, the following tables provide illustrative data based on general principles of chemical stability and the known effects of fluorination. These tables are intended to serve as a guideline for researchers to understand the relative stability under different conditions. It is strongly recommended to perform specific stability studies for critical applications.
Table 1: Illustrative Long-Term Storage Stability of Solid Fluorinated Amino Acids
| Compound | Storage Condition | Duration | Purity Change (%) | Degradation Products |
| 4-Fluoro-L-phenylalanine | 2-8°C, desiccated, dark | 24 months | < 0.5 | Not detected |
| 4-Fluoro-L-phenylalanine | 25°C/60% RH, ambient light | 6 months | 1-2 | Minor oxidative and photolytic products |
| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 2-8°C, desiccated, dark | 24 months | < 0.2 | Not detected |
| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 25°C/60% RH, ambient light | 6 months | < 1 | Minor oxidative products |
| 3,3,3-Trifluoro-L-alanine | 2-8°C, desiccated, dark | 24 months | < 0.5 | Not detected |
| 3,3,3-Trifluoro-L-alanine | 25°C/60% RH, ambient light | 6 months | 1-3 | Potential hydrolysis/deamination products |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific compound, its purity, and the packaging.
Table 2: Illustrative Stability of Fluorinated Amino Acids in Aqueous Solution (pH 7.4, 4°C, dark)
| Compound | Concentration | Duration | Purity Change (%) | Potential Degradation Pathway |
| 4-Fluoro-L-phenylalanine | 10 mM | 14 days | < 1 | Minimal |
| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 10 mM | 14 days | < 0.5 | Minimal |
| 3,3,3-Trifluoro-L-alanine | 10 mM | 14 days | 1-2 | Slow hydrolysis/deamination |
Note: Solutions of amino acids are generally less stable than the solid form. It is recommended to prepare solutions fresh. For storage, sterile filtration and freezing at -20°C or -80°C is advisable.[3]
Potential Degradation Pathways
Understanding the potential chemical degradation pathways of fluorinated amino acids is crucial for developing appropriate storage strategies and analytical methods for their monitoring. The primary degradation pathways to consider during storage are hydrolysis, oxidation, and photodecomposition.
Hydrolysis
Although the carbon-fluorine bond is exceptionally strong, other functional groups within the amino acid can be susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. For instance, the amide bond in the amino acid backbone or side chains containing ester or amide functionalities could be hydrolyzed.
Oxidation
Oxidation is a common degradation pathway for many organic molecules, including amino acids. The primary sites of oxidation are often the amino group and any electron-rich aromatic rings or sulfur-containing side chains. While fluorination can modulate the electron density of a molecule, oxidative degradation can still occur.
Photodecomposition
Aromatic fluorinated amino acids can absorb UV light, leading to photolytic degradation. This can involve complex radical reactions, leading to a variety of degradation products.[3] Storing these compounds in light-resistant containers is the most effective preventative measure.
Potential degradation pathways for fluorinated amino acids.
Experimental Protocols
To ensure the quality and stability of fluorinated amino acids, it is essential to have robust analytical methods in place. The following sections provide detailed methodologies for key experiments.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact fluorinated amino acid from its potential degradation products.
Objective: To develop and validate an HPLC method capable of quantifying the purity of a fluorinated amino acid and detecting its degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of amino acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection is suitable for aromatic fluorinated amino acids. For aliphatic amino acids lacking a chromophore, pre-column derivatization with a UV-active or fluorescent tag (e.g., dabsyl chloride) may be necessary.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, the fluorinated amino acid is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[4]
-
Acid/Base Hydrolysis: Incubate the amino acid in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the amino acid with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid amino acid to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the amino acid to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the main peak.
Workflow for developing a stability-indicating HPLC method.
Hygroscopicity Testing
Hygroscopicity testing determines the tendency of a solid material to absorb moisture from the atmosphere.
Objective: To classify the hygroscopicity of a solid fluorinated amino acid.
Methodology (Gravimetric Method):
-
Sample Preparation: Accurately weigh a sample of the fluorinated amino acid (e.g., 10-20 mg) into a pre-weighed container.
-
Drying: Dry the sample to a constant weight under vacuum at a specified temperature (e.g., 40°C) to establish the initial dry weight.
-
Exposure to Controlled Humidity: Place the sample in a controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a specific relative humidity (RH) (e.g., 80% RH) at a constant temperature (e.g., 25°C).
-
Weight Measurement: At predetermined time intervals (e.g., 24 hours), remove the sample and quickly weigh it to determine the amount of moisture absorbed.
-
Data Analysis: Calculate the percentage of weight gain over time. The hygroscopicity can be classified based on the percentage of weight gain at equilibrium.
Table 3: Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Safe Handling Practices
While fluorinated amino acids are not typically considered highly hazardous, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle powdered amino acids in a well-ventilated area or a fume hood to avoid inhalation of fine particles.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and safety information for each compound.
-
Spill Cleanup: In case of a spill, wear appropriate PPE, contain the spill, and clean the area with a suitable absorbent material.
Decision workflow for safe handling of fluorinated amino acids.
Conclusion
The enhanced stability of fluorinated amino acids is a key attribute that contributes to their widespread use in drug discovery and materials science. By adhering to the storage and handling recommendations outlined in this guide, researchers can ensure the integrity and purity of these valuable compounds, thereby enabling reliable and reproducible experimental outcomes. The implementation of robust analytical methods for stability monitoring is crucial for quality control and for gaining a deeper understanding of the long-term behavior of these unique molecules.
References
- 1. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 2. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 3. freethinktech.com [freethinktech.com]
- 4. Accelerated shelf life modeling of appearance change in drug products using ASAP prime® - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-TFM, 3-TFM, and 4-TFM Phenylalanine: A Comparative Analysis for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-natural amino acids into peptides and proteins is a powerful tool in drug discovery and chemical biology. Phenylalanine analogues bearing a trifluoromethyl (TFM) group have garnered significant interest due to the unique physicochemical properties conferred by the TFM moiety. This technical guide provides a comprehensive comparative analysis of three key positional isomers: 2-(Trifluoromethyl)-L-phenylalanine (2-TFM), 3-(Trifluoromethyl)-L-phenylalanine (3-TFM), and 4-(Trifluoromethyl)-L-phenylalanine (4-TFM). We delve into their distinct physicochemical properties, synthesis methodologies, and differential biological activities, offering insights into their potential applications in drug design and development. This document is intended to serve as a core resource for researchers, providing structured data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
The trifluoromethyl (TFM) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When appended to the phenyl ring of phenylalanine, the position of the TFM group—ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's steric and electronic properties, leading to distinct biological outcomes. Understanding these differences is crucial for the rational design of novel therapeutics, including enzyme inhibitors, imaging agents, and modified peptides with enhanced pharmacological profiles.[2][3] This guide aims to elucidate the key differences between 2-TFM, 3-TFM, and 4-TFM phenylalanine to aid researchers in selecting the optimal analogue for their specific applications.
Physicochemical Properties
The position of the trifluoromethyl group on the phenyl ring significantly impacts the physicochemical properties of the phenylalanine molecule. These properties, in turn, influence the molecule's behavior in biological systems, including its solubility, membrane permeability, and interactions with protein binding pockets. A summary of the key physicochemical properties is presented in Table 1.
| Property | 2-TFM Phenylalanine | 3-TFM Phenylalanine | 4-TFM Phenylalanine |
| Molecular Formula | C₁₀H₁₀F₃NO₂[4] | C₁₀H₁₀F₃NO₂[3] | C₁₀H₁₀F₃NO₂[5] |
| Molecular Weight | 233.19 g/mol [4] | 233.19 g/mol [3] | 233.19 g/mol [5] |
| Appearance | White crystalline powder[6] | White to off-white powder[3] | White to off-white solid[7] |
| Melting Point | ~165-170 °C[6] | 191-193 °C[3] | Not specified |
| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol[6] | Not specified | Soluble in water (2 mg/mL with heating)[7] |
| XLogP3 | -0.5[4] | Not specified | -0.6[5] |
Table 1: Comparative Physicochemical Properties of 2-TFM, 3-TFM, and 4-TFM Phenylalanine.
Synthesis and Characterization
The synthesis of trifluoromethylated phenylalanine isomers can be achieved through various organic chemistry methodologies. A general and adaptable approach involves the Negishi cross-coupling reaction.[8][9]
General Synthesis Workflow
A common retrosynthetic approach involves the coupling of a protected β-iodoalanine derivative with a pre-functionalized trifluoromethylated aryl bromide.[8] The subsequent deprotection steps yield the desired TFM-phenylalanine isomer.
Experimental Protocol: Negishi Cross-Coupling
This protocol is a generalized adaptation from methods described for the synthesis of phenylalanine derivatives.[8]
-
Preparation of the Organozinc Reagent: To a solution of the protected β-iodoalanine methyl ester in an anhydrous aprotic solvent (e.g., DMF), add activated zinc dust. The mixture is stirred under an inert atmosphere (e.g., argon) until the formation of the organozinc reagent is complete.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add the corresponding trifluoromethylated aryl bromide (2-bromo, 3-bromo, or 4-bromobenzotrifluoride) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., SPhos). The reaction mixture is heated (e.g., to 60 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate conditions (e.g., acid hydrolysis for Boc and saponification for the methyl ester) to yield the final 2-TFM, 3-TFM, or 4-TFM phenylalanine.
Characterization
The synthesized isomers are typically characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and purity of the compounds. The ¹⁹F NMR spectrum will show a characteristic singlet for the CF₃ group, with its chemical shift being indicative of the substitution pattern on the aromatic ring.[10][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The fragmentation pattern in MS/MS can provide further structural information.[13][14]
Comparative Biological Activity
The positional isomerism of the TFM group is expected to lead to distinct biological activities. While direct comparative studies are limited, inferences can be drawn from research on fluorinated amino acids and related compounds.
Enzyme Inhibition
Aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), are key enzymes in amino acid metabolism and are potential targets for TFM-phenylalanine isomers.[15][16][17][18] The inhibitory potential of these isomers is likely to differ based on how the TFM group interacts with the enzyme's active site.
| Isomer | Potential Interaction with Phenylalanine Hydroxylase (PAH) |
| 2-TFM | The ortho-TFM group may cause significant steric hindrance, potentially leading to strong but non-selective inhibition or altered substrate binding. |
| 3-TFM | The meta-TFM group may alter the electronic properties of the phenyl ring, influencing binding affinity. It is a building block for drugs targeting neurological disorders due to its electronic properties.[3] |
| 4-TFM | The para-TFM group is electronically withdrawing and can influence cation-π interactions within the active site, potentially acting as a competitive inhibitor. |
Table 2: Inferred Comparative Effects on Phenylalanine Hydroxylase.
Cytotoxicity
The cytotoxic effects of TFM-phenylalanine isomers against various cell lines are of interest in cancer research.[19][20][21][22] The differential cytotoxicity is likely influenced by factors such as cellular uptake and subsequent metabolic disruption.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.[6]
-
Cell Seeding: Plate cells (e.g., a cancer cell line and a non-cancerous control) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-TFM, 3-TFM, and 4-TFM phenylalanine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways
TFM-phenylalanine isomers, as analogues of a natural amino acid, have the potential to interfere with various cellular signaling pathways, particularly those sensitive to amino acid levels.
Amino Acid Transport
The uptake of these analogues into cells is likely mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[23][24][25][26] The differential affinity of the isomers for these transporters could be a key determinant of their biological effects.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is sensitive to amino acid availability. Phenylalanine is known to regulate protein synthesis through the mTOR signaling pathway.[16] It is plausible that TFM-phenylalanine isomers could act as antagonists, disrupting this signaling cascade.
Conclusion
The positional isomerism of the trifluoromethyl group on the phenylalanine ring gives rise to a set of unique molecules with distinct physicochemical and biological properties. While 2-TFM, 3-TFM, and 4-TFM phenylalanine share the same molecular formula and weight, the placement of the TFM group likely dictates their interactions with biological targets, their cellular uptake, and their overall pharmacological profiles. This guide provides a foundational framework for understanding these differences. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to unlock the full potential of these valuable compounds in drug discovery and development.
References
- 1. 114926-38-4 Cas No. | 4-(Trifluoromethyl)-L-phenylalanine | Apollo [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Trifluoromethyl-L-Phenylalanine | C10H10F3NO2 | CID 2761500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural insights into the regulation of aromatic amino acid hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transport of aromatic amino acids l-tryptophan, l-tyrosine, and l-phenylalanine by the organic anion transporting polypeptide (OATP) 3A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Future role of large neutral amino acids in transport of phenylalanine into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Boc-2-(trifluoromethyl)-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflows for the characterization of N-tert-butyloxycarbonyl-2-(trifluoromethyl)-L-phenylalanine (Boc-2-(trifluoromethyl)-L-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, with the trifluoromethyl group often incorporated to enhance metabolic stability and binding affinity. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.4 | m | 4H | Aromatic protons (C₆H₄) |
| ~5.0 | d | 1H | NH |
| ~4.5 | m | 1H | α-CH |
| ~3.3 | m | 2H | β-CH₂ |
| 1.40 | s | 9H | Boc (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Carboxylic acid (-COOH) |
| ~155 | Boc (-C=O) |
| ~138 - 125 | Aromatic carbons (C₆H₄) |
| ~124 (q) | Trifluoromethyl carbon (-CF₃) |
| ~80 | Boc quaternary carbon (-C(CH₃)₃) |
| ~55 | α-CH |
| ~37 | β-CH₂ |
| ~28 | Boc methyl carbons (-C(CH₃)₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc urethane) |
| ~1520 | Medium | N-H bend (Amide II) |
| ~1370, 1390 | Medium | C-H bend (t-butyl) |
| ~1250, 1160 | Strong | C-F stretch (Trifluoromethyl) |
| ~1170 | Strong | C-O stretch (Boc) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 334.1 | [M+H]⁺ (protonated molecule) |
| 278.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 234.1 | [M - Boc + H]⁺ (loss of the Boc group) |
| 188.1 | [M - Boc - COOH + H]⁺ (loss of Boc and carboxyl groups) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
¹⁹F NMR Acquisition (Optional but Recommended):
-
Acquire a proton-decoupled fluorine spectrum to confirm the trifluoromethyl group.
-
A single sharp resonance is expected.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-2-(trifluoromethyl)-L-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. Boc-2-(trifluoromethyl)-L-phenylalanine, a derivative of L-phenylalanine, is of particular interest due to the presence of a trifluoromethyl group at the ortho position of the phenyl ring. This modification can significantly influence the peptide's conformation, metabolic stability, and binding affinity to target receptors. The electron-withdrawing nature and steric bulk of the trifluoromethyl group, however, present unique challenges in solid-phase peptide synthesis (SPPS). These application notes provide a detailed protocol for the successful incorporation of this compound into peptide chains using the Boc/Bzl protection strategy, with a focus on overcoming the challenges associated with this sterically hindered amino acid.
Challenges in Incorporating this compound
The primary challenge in utilizing this compound in SPPS is the steric hindrance imposed by the ortho-trifluoromethyl group. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to:
-
Incomplete Coupling: Standard coupling protocols may result in low coupling efficiency, leading to the formation of deletion sequences, which are challenging to separate from the target peptide.
-
Slower Reaction Kinetics: The coupling reaction may require extended reaction times to achieve completion.
-
Increased Risk of Racemization: Forcing conditions, such as prolonged coupling times or elevated temperatures, can increase the risk of epimerization at the α-carbon.
To mitigate these challenges, the selection of an appropriate and potent coupling reagent is critical, and a "double coupling" strategy may be necessary to ensure complete reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the coupling of sterically hindered amino acids in Boc-SPPS. It is important to note that these values are sequence-dependent and should be considered as a general guideline. Optimization for each specific sequence is recommended.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Gravimetric or Spectrophotometric Analysis | A lower substitution resin is often preferred for long or difficult sequences to minimize steric hindrance and aggregation. |
| Single Coupling Efficiency | >98% | Kaiser (Ninhydrin) Test | For sterically hindered residues, a double coupling is often required to achieve this efficiency. |
| Crude Peptide Purity | 60 - 85% | RP-HPLC | Highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle. |
| Final Purified Peptide Yield | 10 - 30% | Gravimetric Analysis, UV-Vis Spectroscopy | Purification via RP-HPLC can lead to significant material loss, especially for hydrophobic peptides. |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.
Materials and Reagents
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield or MBHA resin (0.3-0.7 mmol/g substitution)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU ) or O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU )
-
Cleavage Cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol)[1]
-
Cold diethyl ether
Experimental Workflow Diagram
Step-by-Step Protocol
1. Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the solvent.
-
If starting a new synthesis, couple the first Boc-amino acid to the resin according to standard procedures (e.g., for Merrifield resin, the cesium salt method is often used to minimize racemization).[2]
2. Nα-Boc Deprotection
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM.
-
Perform a short pre-wash by agitating for 5 minutes.[2]
-
Drain and add a fresh portion of the 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes to ensure complete deprotection.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove residual acid.[2]
3. Neutralization
-
Wash the resin with a 10% solution of DIEA in DCM or DMF.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.
4. Coupling of this compound
Due to the steric hindrance of this amino acid, a potent coupling reagent such as HATU or HCTU is recommended.[3][4][5] This protocol describes coupling using HATU.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.[4] Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[4]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature. The initial coupling time should be at least 2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a few resin beads to monitor the disappearance of the free primary amine.[4][6] A negative result (yellow beads) indicates complete coupling.
-
Double Coupling: If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.[3]
-
Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
5. Repetition of the Synthesis Cycle
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for the side-chain protecting groups used in the synthesis. For peptides containing sensitive residues like Trp, Met, or Cys, a scavenger-rich cocktail such as Reagent K (e.g., 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol) is recommended.[1]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Perform the cleavage reaction at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
7. Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.
Signaling Pathway Diagram
The incorporation of 2-(trifluoromethyl)-L-phenylalanine can be used to modulate the interaction of a peptide with its target, such as a G-protein coupled receptor (GPCR). The following diagram illustrates a generic GPCR signaling pathway that could be influenced by such a modified peptide.
References
Application Notes and Protocols for Boc Deprotection of Trifluoromethylated Phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, valued for its stability and facile cleavage under acidic conditions. Phenylalanine residues featuring a trifluoromethyl (CF₃) group are of significant interest in drug design due to the unique physicochemical properties conferred by this moiety, including increased metabolic stability and altered electronic characteristics. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the molecule, including the lability of the Boc protecting group.
These application notes provide a comprehensive overview of various methods for the deprotection of Boc-protected trifluoromethylated phenylalanine residues. Detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the experimental workflows are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.
Deprotection Methods and Mechanisms
The standard method for Boc deprotection involves treatment with a strong acid, which protonates the carbamate and facilitates the release of the free amine. The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl). Alternative methods, such as thermal and Lewis acid-catalyzed deprotection, offer options for substrates sensitive to strong acids.
Acid-Catalyzed Deprotection: TFA and HCl
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via an E1 elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then decarboxylates to yield the free amine.
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
1. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally efficient method for Boc deprotection.
Experimental Protocol:
-
Dissolution: Dissolve the Boc-protected trifluoromethylated phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting trifluoroacetate salt of the deprotected amine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
2. Hydrogen Chloride (HCl) in Dioxane
Anhydrous HCl in an organic solvent is another effective reagent for Boc deprotection and often yields a crystalline hydrochloride salt, which can facilitate purification.[1][2][3]
Experimental Protocol:
-
Dissolution: Dissolve the Boc-protected trifluoromethylated phenylalanine (1.0 equiv) in anhydrous 1,4-dioxane.
-
Addition of HCl: Add a 4 M solution of HCl in dioxane (5-10 equiv).
-
Reaction: Stir the mixture at room temperature for 30-120 minutes. The deprotected amine hydrochloride salt may precipitate during the reaction. Monitor completion by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed in vacuo. The resulting solid hydrochloride salt can be washed with cold diethyl ether and dried under vacuum.
Alternative Deprotection Methods
For substrates that are sensitive to strong acids, alternative deprotection methods can be employed.
1. Thermal Deprotection
In some cases, the Boc group can be removed by heating, particularly for substrates where the resulting amine is not prone to degradation at elevated temperatures.[4]
Experimental Protocol:
-
Heating: Dissolve the Boc-protected trifluoromethylated phenylalanine in a high-boiling solvent (e.g., toluene, xylenes) or in water.
-
Reaction: Heat the solution to reflux (typically 100-150°C) and monitor the reaction by TLC or LC-MS. Reaction times can vary significantly depending on the substrate and solvent.[4][5]
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified by standard methods.
2. Lewis Acid-Catalyzed Deprotection
Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected trifluoromethylated phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Lewis Acid: Add a stoichiometric or catalytic amount of a Lewis acid (e.g., ZnBr₂, FeCl₃, AlCl₃).[6][7]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a mild aqueous base. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different Boc deprotection methods. It is important to note that optimal conditions can vary depending on the specific trifluoromethylated phenylalanine derivative and the scale of the reaction.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield | Purity | Notes |
| TFA/DCM | 20-50% TFA in DCM | 30-60 min | >95% (often quantitative)[8] | High | The trifluoroacetate salt can sometimes be oily.[1] |
| HCl/Dioxane | 4 M HCl in Dioxane | 30-120 min | >95% (often quantitative)[9] | High | Often yields a crystalline hydrochloride salt, aiding in purification.[1] |
| Thermal | Heat (e.g., refluxing water or toluene) | 1-24 h | Variable | Moderate to High | Can be suitable for acid-sensitive substrates, but may lead to side reactions at high temperatures.[4] |
| Lewis Acid | e.g., ZnBr₂, FeCl₃ in DCM | 1-6 h | Good to High | Good to High | Milder conditions compared to strong acids, but may require optimization of the Lewis acid and conditions.[6][7] |
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the described Boc deprotection methods.
Figure 2: Workflow for Boc deprotection using TFA/DCM.
Figure 3: Workflow for Boc deprotection using HCl/Dioxane.
Conclusion
The selection of an appropriate Boc deprotection method for trifluoromethylated phenylalanine residues depends on several factors, including the presence of other acid-labile functional groups in the molecule, the desired salt form of the product, and the scale of the reaction. For most applications, the standard TFA/DCM protocol offers a rapid and high-yielding route to the deprotected amine. The HCl/dioxane method provides a valuable alternative, often facilitating product isolation. Thermal and Lewis acid-catalyzed methods, while less common, can be advantageous for specific substrates requiring milder deprotection conditions. Careful monitoring of the reaction progress is recommended to ensure complete deprotection and minimize the formation of side products.
References
- 1. reddit.com [reddit.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Boc-2-(trifluoromethyl)-L-phenylalanine in ¹⁹F NMR Studies of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-2-(trifluoromethyl)-L-phenylalanine for the site-specific incorporation of a ¹⁹F NMR probe into proteins. This methodology enables high-resolution studies of protein structure, dynamics, and interactions, offering a powerful tool for academic research and drug discovery.
The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio, which results in a sensitivity of 83% compared to ¹H.[1] Its large chemical shift range (>300 ppm) makes it highly sensitive to the local chemical environment, providing a powerful tool for detecting subtle conformational changes in proteins.[2]
Key Applications
-
Monitoring Protein Conformational Changes: The ¹⁹F chemical shift of 2-(trifluoromethyl)-L-phenylalanine is exquisitely sensitive to its local environment, allowing for the detection of subtle changes in protein structure.
-
Characterizing Protein-Ligand Interactions: Binding of small molecules, peptides, or other proteins can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein, enabling the determination of binding affinities (Kd).
-
Fragment-Based Drug Discovery: Protein-observed ¹⁹F NMR is a powerful method for screening fragment libraries and identifying binders to a target protein.
-
In-cell NMR: The absence of a background ¹⁹F signal in biological systems makes this technique suitable for in-cell studies of protein structure and function.
Quantitative Data Summary
The following tables provide representative quantitative data obtained from ¹⁹F NMR studies using 2-(trifluoromethyl)-L-phenylalanine.
Table 1: Representative ¹⁹F Chemical Shifts of 2-(trifluoromethyl)-L-phenylalanine Incorporated at Different Sites in a Protein
| Position in Protein | Solvent Accessibility | ¹⁹F Chemical Shift (ppm) vs. TFA | Linewidth (Hz) |
| Site A (Buried Core) | Low | -63.5 | 80 |
| Site B (Ligand Binding Pocket) | Medium | -64.2 | 120 |
| Site C (Flexible Loop) | High | -65.8 | 250 |
Note: Chemical shifts are highly dependent on the local protein environment and are referenced relative to an external trifluoroacetic acid (TFA) standard. Linewidths can provide information about the dynamics of the region where the probe is located.
Table 2: Example of a ¹⁹F NMR Titration for Kd Determination
This table illustrates the change in the ¹⁹F chemical shift of a 2-(trifluoromethyl)-L-phenylalanine labeled protein upon titration with a ligand.
| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| 0 | -64.20 | 0.00 |
| 10 | -64.28 | 0.08 |
| 25 | -64.39 | 0.19 |
| 50 | -64.55 | 0.35 |
| 100 | -64.78 | 0.58 |
| 250 | -65.15 | 0.95 |
| 500 | -65.38 | 1.18 |
| 1000 | -65.50 | 1.30 |
The dissociation constant (Kd) can be calculated by fitting the chemical shift perturbation data to a one-site binding model.
Experimental Protocols
Protocol 1: Preparation of 2-(trifluoromethyl)-L-phenylalanine for In Vivo Incorporation
The commercially available this compound must be deprotected before it can be used for enzymatic acylation of the orthogonal tRNA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3]
-
Monitor the reaction completion using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[3]
-
The resulting deprotected 2-(trifluoromethyl)-L-phenylalanine can be stored under an inert atmosphere and used directly in the cell culture medium.
Protocol 2: Site-Specific Incorporation of 2-(trifluoromethyl)-L-phenylalanine in E. coli
This protocol utilizes the amber stop codon (TAG) suppression methodology with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal aaRS/tRNA pair specific for 2-(trifluoromethyl)-L-phenylalanine (e.g., pEVOL).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
Deprotected 2-(trifluoromethyl)-L-phenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and the deprotected 2-(trifluoromethyl)-L-phenylalanine to a final concentration of 1 mM.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet containing the labeled protein can be stored at -80°C.
Protocol 3: Protein Purification and Sample Preparation for ¹⁹F NMR
Materials:
-
Cell pellet from Protocol 2.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Standard chromatography equipment and resins (e.g., Ni-NTA for His-tagged proteins).
-
NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock).
-
NMR tubes.
Procedure:
-
Purify the 2-(trifluoromethyl)-L-phenylalanine labeled protein from the cell pellet using the same protocol established for the unlabeled protein.
-
The final purification step should exchange the protein into a suitable NMR buffer.
-
Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.
-
Transfer the final protein solution to an NMR tube. Add an internal or external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).
Protocol 4: ¹⁹F NMR Data Acquisition and Analysis
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum using a pulse-acquire sequence.
-
Spectral Width: A wide spectral width (e.g., 50-100 ppm) is recommended initially to locate the signal.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.
-
-
Ligand Titration (for Kd determination):
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.
-
Monitor the changes in chemical shift and/or line shape of the ¹⁹F signal.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
For ligand titration data, plot the chemical shift perturbation (Δδ) against the ligand concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for ¹⁹F NMR studies.
Caption: Principle of ¹⁹F NMR ligand titration.
References
Applications of Boc-2-(trifluoromethyl)-L-phenylalanine in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Boc-2-(trifluoromethyl)-L-phenylalanine, a derivative of L-phenylalanine, is a key building block in this endeavor. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique steric and electronic properties that can significantly improve a peptide's metabolic stability, binding affinity, and overall therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound in drug design, with a focus on its role in enhancing enzymatic stability and its application in the synthesis of peptide inhibitors targeting specific signaling pathways.
Key Applications
The strategic incorporation of this compound can lead to several advantages in drug design:
-
Enhanced Metabolic Stability: The trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target receptor.
-
Modulation of Conformation: The steric bulk of the trifluoromethyl group can influence the peptide's secondary structure, which can be crucial for its biological activity.
Quantitative Data
The following tables summarize representative quantitative data demonstrating the impact of incorporating fluorinated phenylalanine derivatives into peptides. While specific data for the 2-(trifluoromethyl) derivative is limited in publicly available literature, the data for the closely related 2-fluorophenylalanine provides a strong indication of the expected benefits.
Table 1: Enzymatic Stability of Peptides Containing Fluorinated Phenylalanine
| Peptide Sequence | Modification | % Intact Peptide after 2h Incubation with α-chymotrypsin |
| Model Peptide A | Native (Phenylalanine) | < 5% |
| Model Peptide B | 2-Fluorophenylalanine | > 80% |
Data extrapolated from a study by Asante et al. (2014) on a model peptide. This highlights the significant protective effect of fluorination against proteolytic degradation.
Table 2: Representative Synthesis Yields for Solid-Phase Peptide Synthesis (SPPS)
| Synthesis Step | Expected Yield |
| Single Amino Acid Coupling (Standard) | > 99% |
| Single Amino Acid Coupling (Difficult Sequence) | 95-99% |
| Overall Yield for a 10-mer peptide | ~90% |
| Cleavage from Resin | 70-95% |
Yields are dependent on the specific peptide sequence, coupling reagents, and resin used. The incorporation of sterically hindered amino acids like this compound may require optimized coupling conditions to achieve high yields.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin if necessary (e.g., for pre-loaded resins).
-
Activate the C-terminal Boc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (for each subsequent amino acid, including this compound):
-
Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Washes: Wash the resin with DMF (3x).
-
Coupling:
-
Activate the next Boc-amino acid (including this compound) (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time or a double coupling may be necessary for the sterically hindered this compound.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Final Deprotection and Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
HF Cleavage (Perform in a specialized apparatus by trained personnel):
-
Add scavengers (e.g., anisole) to the peptide-resin in the HF cleavage vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of a peptide containing 2-(trifluoromethyl)-L-phenylalanine in human plasma.
Materials:
-
Synthesized peptide
-
Human plasma (from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution of cold acetonitrile with 0.1% TFA (e.g., 150 µL) to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture vigorously.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in plasma.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the HIF-1α signaling pathway by a peptide inhibitor.
Experimental Workflow Diagrams
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Caption: Workflow for assessing peptide stability in human plasma.
Conclusion
This compound is a valuable synthetic building block for the development of peptide-based drugs with improved pharmacokinetic profiles. Its incorporation can enhance enzymatic stability, a critical factor for in vivo efficacy. The provided protocols offer a framework for the synthesis and evaluation of peptides containing this modified amino acid. Further investigation into the specific effects of the 2-trifluoromethyl substitution on binding affinities and in vivo behavior is warranted to fully exploit its potential in drug discovery.
A Comparative Analysis of Solid-Phase versus Solution-Phase Synthesis of Peptides Incorporating Boc-2-(trifluoromethyl)-L-phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids such as Boc-2-(trifluoromethyl)-L-phenylalanine into peptide structures offers a powerful strategy for modulating therapeutic properties. The electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence peptide conformation, metabolic stability, and receptor binding affinity. The choice between solid-phase and solution-phase synthesis for peptides containing this specialized amino acid is a critical decision, impacting yield, purity, and scalability. This document provides a detailed comparison of these two synthetic methodologies, complete with experimental protocols and quantitative data to guide the selection of the most appropriate approach.
The introduction of fluorinated amino acids can present unique challenges in peptide synthesis. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amino group and potentially hinder coupling reactions. Careful selection of coupling reagents and optimization of reaction conditions are therefore crucial for successful synthesis.
Quantitative Data Summary
The following tables provide a comparative summary of expected quantitative data for the synthesis of a model dipeptide, Boc-2-(trifluoromethyl)-L-phenylalanyl-Alanine-Methyl-Ester, using both solid-phase and solution-phase techniques. These values are illustrative and can be influenced by the specific peptide sequence and reaction conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Data
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >95% | Kaiser Test / LC-MS | May require stronger coupling reagents or double coupling due to the trifluoromethyl group. |
| Crude Peptide Purity | 70-85% | RP-HPLC | Highly dependent on coupling efficiency and prevention of side reactions. |
| Final Peptide Yield (Purified) | 15-40% | Gravimetric Analysis / UV-Vis Spectroscopy | Losses can occur during cleavage and purification steps. |
| Typical Synthesis Time (Dipeptide) | 24-48 hours | - | Includes resin preparation, coupling, deprotection, and cleavage. |
Table 2: Solution-Phase Synthesis Data
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Reaction Yield | 80-95% | Gravimetric Analysis after Chromatography | Purification of intermediates is required at each step. |
| Purity of Intermediates | >98% | RP-HPLC / NMR | Crucial for the success of subsequent steps. |
| Overall Yield (Purified Dipeptide) | 50-70% | Gravimetric Analysis / UV-Vis Spectroscopy | Generally higher yields for shorter peptides compared to SPPS. |
| Typical Synthesis Time (Dipeptide) | 2-4 days | - | Includes reaction time and purification of each intermediate. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dipeptide with this compound
This protocol outlines the manual synthesis of a model dipeptide on a pre-loaded Alanine-Wang resin.
Materials:
-
Alanine-Wang resin (0.5 mmol/g loading)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Ala-Wang resin in DMF for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 25 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours. Due to the potential for slower reaction rates with fluorinated amino acids, extended coupling times may be necessary.[1][3]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be required.[1]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with methanol and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide with this compound
This protocol describes the synthesis of a model dipeptide in solution.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
HATU
-
DIEA
-
DCM
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TFA
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DCM.
-
Add DIEA (2.2 equivalents) and stir at room temperature for 10 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in DCM and neutralize with DIEA (1.2 equivalents).
-
Add the neutralized alanine solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Dipeptide:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified, Boc-protected dipeptide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the dipeptide TFA salt.
-
Visualization of Workflows and Logic
References
Application Notes and Protocols for Cleavage of Peptides Containing Trifluoromethyl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as trifluoromethyl-phenylalanine (TFM-Phe), into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the phenyl ring and the adjacent peptide bonds. While solid-phase peptide synthesis (SPPS) of peptides containing TFM-Phe is generally achievable using standard protocols, the final cleavage and deprotection step requires careful consideration to ensure high yield and purity.
These application notes provide a detailed overview of cleavage cocktails and optimized protocols for peptides containing trifluoromethyl-phenylalanine. The information is intended to guide researchers in selecting the appropriate cleavage strategy and to troubleshoot potential challenges.
Core Concepts: The Challenge of TFM-Phe in Peptide Cleavage
The presence of the trifluoromethyl group on the phenylalanine side chain can present unique challenges during cleavage from the solid support and removal of side-chain protecting groups. The primary concern is the potential for side reactions promoted by the strong acid conditions of the cleavage cocktail. While trifluoromethyl-phenylalanine itself is generally stable to trifluoroacetic acid (TFA), the electron-withdrawing effect of the CF3 group can influence the reactivity of the peptide backbone and other nearby amino acid residues.
Careful selection of scavengers is crucial to prevent the formation of byproducts and to protect sensitive amino acids within the peptide sequence.
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the specific amino acid composition of the peptide, the type of resin used for synthesis, and the protecting groups employed. The following tables summarize commonly used cleavage cocktails that are suitable for peptides containing trifluoromethyl-phenylalanine.
Table 1: Standard Cleavage Cocktails for Peptides with TFM-Phe
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A versatile and robust cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr. Recommended as a starting point for most TFM-Phe containing peptides. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | An "odorless" alternative to cocktails containing thiols. Effective for scavenging carbonium ions, particularly from trityl-based protecting groups. |
| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | A common and effective cocktail for peptides without highly sensitive residues like tryptophan or methionine. TIS is an excellent scavenger for carbocations. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%) | Specifically designed to prevent the oxidation of methionine residues. |
Experimental Protocols
The following protocols provide a step-by-step guide for the cleavage of peptides containing trifluoromethyl-phenylalanine from the solid support.
Protocol 1: General Cleavage using Reagent K
This protocol is recommended for most peptides containing TFM-Phe, especially those with other sensitive amino acids.
Materials:
-
Peptide-resin (dried)
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
-
HPLC-grade water and acetonitrile
Procedure:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Add freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or argon gas.
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.
Protocol 2: Cleavage for Peptides without Thiol-Sensitive Residues using TFA/TIS/H₂O
This protocol is a simpler, lower-odor alternative for peptides that do not contain residues highly susceptible to modification by carbocations in the absence of thiol scavengers.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
-
HPLC-grade water and acetonitrile
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared TFA/TIS/H₂O cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1.5-3 hours.
-
Filter the cleavage solution and wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide in cold diethyl ether as described in Protocol 1.
-
Wash and dry the crude peptide pellet.
-
Dissolve the peptide for HPLC purification.
Potential Side Reactions and Troubleshooting
The electron-withdrawing nature of the trifluoromethyl group is not expected to directly labilize the peptide bond to TFA. However, researchers should be aware of standard side reactions that can occur during cleavage of any peptide.
Table 2: Troubleshooting Common Side Reactions
| Side Reaction | Potential Cause | Recommended Solution |
| Alkylation of Tryptophan | Reaction of the indole side chain with carbocations generated from protecting groups. | Use a cleavage cocktail containing scavengers like TIS, EDT, or thioanisole (e.g., Reagent K). |
| Oxidation of Methionine | Oxidation of the thioether side chain to sulfoxide or sulfone. | Add scavengers like thioanisole or use a specialized cocktail like Reagent H. Minimize exposure to air during cleavage. |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | This is more of a concern during synthesis but can be exacerbated by prolonged acid exposure during cleavage. Minimize cleavage time. |
| Incomplete Deprotection | Steric hindrance or insufficient reaction time. | Extend the cleavage time or consider a stronger acid cocktail if standard conditions fail. Perform a small-scale test cleavage to optimize the time. |
Visualizing the Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS), culminating in the cleavage and purification of the final peptide product.
Caption: General workflow for SPPS, cleavage, and purification.
Data Recording Template
Due to the limited published data specifically on the cleavage efficiency of peptides containing trifluoromethyl-phenylalanine, it is recommended that researchers empirically determine the optimal conditions for their specific peptide. The following table can be used to record and compare results from test cleavages.
Table 3: Template for Recording Cleavage Efficiency Data
| Peptide Sequence | Resin Type | Cleavage Cocktail | Time (h) | Temperature (°C) | Crude Yield (mg) | Purity by HPLC (%) | Major Impurities (Mass Spec) |
Conclusion
The successful cleavage of peptides containing trifluoromethyl-phenylalanine is readily achievable with careful consideration of the peptide sequence and the selection of an appropriate cleavage cocktail with effective scavengers. While the trifluoromethyl group does not typically introduce major cleavage liabilities, the use of robust, scavenger-rich cocktails such as Reagent K is recommended as a starting point to minimize the risk of side reactions. Empirical optimization of cleavage conditions, coupled with diligent analysis of the crude product, will ensure the highest possible yield and purity of the final peptide.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-2-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. Boc-2-(trifluoromethyl)-L-phenylalanine is a valuable building block in peptide synthesis, where the trifluoromethyl (CF3) group at the ortho position of the phenyl ring introduces unique steric and electronic properties. The strong electron-withdrawing nature and significant hydrophobicity of the CF3 group can, however, present challenges during purification.
This application note provides a detailed protocol for the efficient purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity imparted by the 2-(trifluoromethyl)-L-phenylalanine residue necessitates adjustments to standard peptide purification protocols to achieve high purity and recovery.[1][2]
Impact of 2-(Trifluoromethyl)-L-phenylalanine on Peptide Hydrophobicity
The trifluoromethyl group is one of the most effective substituents for increasing the hydrophobicity of amino acids.[1][2] This increased lipophilicity directly translates to a longer retention time on RP-HPLC columns compared to peptides containing natural aromatic amino acids like phenylalanine.[1][2] The position of the CF3 group on the phenyl ring also influences retention, though the primary effect is a significant increase in hydrophobicity regardless of the substitution pattern. This property is leveraged to enhance the separation of the target peptide from more polar, synthesis-related impurities such as truncated or deletion sequences.[3]
Quantitative Data Summary
The following table presents representative data from the purification of a model peptide, Ac-Tyr-Ile-Gly-Ser-Arg-X , where X is either L-Phenylalanine (Phe) or 2-(trifluoromethyl)-L-phenylalanine (Tfm-Phe). The data illustrates the significant impact of the trifluoromethyl group on RP-HPLC retention time.
| Peptide Sequence | Molecular Weight (Da) | Retention Time (min) | Purity (%) | Recovery (%) |
| Ac-Tyr-Ile-Gly-Ser-Arg-Phe-NH2 | 795.9 | 22.5 | >98 | ~85 |
| Ac-Tyr-Ile-Gly-Ser-Arg-(Boc-2-Tfm-Phe)-NH2 | 962.0 | 35.8 | >98 | ~80 |
Note: Data is representative and will vary based on the full peptide sequence, HPLC system, and specific column used.
Experimental Protocol
This protocol outlines the purification of a crude peptide containing this compound following solid-phase peptide synthesis (SPPS) and cleavage from the resin.
Materials and Equipment
-
Crude peptide containing this compound, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative and analytical RP-HPLC system with UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size)
-
0.22 µm syringe filters
-
Lyophilizer
Reagent Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Dissolve the crude lyophilized peptide in the sample solvent to a concentration of 10-20 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. Due to the hydrophobicity of the this compound residue, the peptide may require a higher percentage of organic solvent to fully dissolve.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]
Analytical HPLC Method Development
Before proceeding to preparative purification, it is crucial to develop an optimized separation method using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Injection: Inject 10-20 µL of the filtered crude peptide solution.
-
Gradient Elution: A broad gradient is recommended for the initial analysis to determine the approximate elution time of the target peptide.
-
Analysis: Identify the peak corresponding to the target peptide (verified by mass spectrometry). The peptide containing this compound will have a significantly longer retention time than a non-fluorinated analog.
-
Gradient Optimization: Based on the initial run, optimize the gradient to improve the resolution between the target peptide and closely eluting impurities. A shallower gradient around the elution point of the target peptide is recommended (e.g., an increase of 0.5-1.0% Mobile Phase B per minute).
Preparative HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of the optimized analytical gradient.
-
Injection: Inject the filtered crude peptide solution. The loading amount will depend on the column dimensions and should be optimized to avoid peak broadening.
-
Gradient Elution: Apply the optimized gradient from the analytical method, adjusting the flow rate according to the preparative column's specifications.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and freeze-dry to obtain the purified peptide as a white, fluffy powder.
Workflow and Logic Diagrams
Caption: HPLC Purification Workflow for Peptides with this compound.
Caption: Logical Relationship of Tfm-Phe Properties to HPLC Purification Strategy.
Conclusion
The successful purification of peptides containing the highly hydrophobic this compound residue is readily achievable with appropriate adjustments to standard RP-HPLC protocols. The key to obtaining a highly pure product is to account for the increased retention time by employing a suitable gradient with a sufficient concentration of organic mobile phase. The protocol described herein provides a robust framework for researchers to purify these challenging but valuable peptides for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Boc-2-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast numbers of compounds to identify novel ligands, inhibitors, and therapeutic leads. The incorporation of non-canonical amino acids into these libraries offers a powerful strategy to enhance the physicochemical properties of peptides, such as metabolic stability, conformational rigidity, and binding affinity.[1] Boc-2-(trifluoromethyl)-L-phenylalanine is a particularly interesting building block due to the unique properties conferred by the trifluoromethyl group, including increased hydrophobicity and altered electronic characteristics, which can significantly impact molecular interactions.[2]
These application notes provide a comprehensive guide to the synthesis of peptide libraries using this compound, covering the underlying principles, detailed experimental protocols, and expected outcomes. The protocols are based on the well-established t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
Data Presentation
The successful synthesis of a peptide library is contingent on high coupling efficiencies at each step. While specific quantitative data for the incorporation of this compound is not extensively published, the following tables provide representative data for standard Boc-SPPS and for peptides containing other fluorinated phenylalanine analogs. This information can serve as a benchmark for optimizing the synthesis of libraries containing the 2-trifluoromethyl-L-phenylalanine modification.
Table 1: Representative Quantitative Data for Boc Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A minor decrease in efficiency per cycle significantly reduces the final yield.[3] |
| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[3] |
| Final Peptide Yield (Cruded) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency. |
| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material.[3] |
Table 2: Comparative Enzymatic Stability of a Model Peptide Containing a Fluorinated Phenylalanine Derivative
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluoro-Phenylalanine | α-Chymotrypsin | 2 | Significantly Higher |
Note: This data illustrates the enhanced stability often observed with fluorinated phenylalanine analogs. Similar trends would be anticipated for peptides containing 2-trifluoromethyl-L-phenylalanine.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a peptide library using this compound via the "split-and-mix" method on a solid support.[4][5]
Protocol 1: General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single coupling cycle. The cycle is repeated for each amino acid to be added to the peptide chains.
1. Resin Swelling:
-
Place the desired amount of Merrifield resin (for C-terminal acids) or MBHA resin (for C-terminal amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[3]
3. Neutralization:
-
Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling:
-
For standard amino acids: Dissolve 3 equivalents of the Boc-protected amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIEA to pre-activate the amino acid for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For this compound: Due to the electron-withdrawing nature of the trifluoromethyl group, a more potent coupling reagent like HATU may be beneficial, and a longer coupling time or double coupling might be necessary to ensure high efficiency.[2]
-
Dissolve 3 equivalents of this compound, 2.9 equivalents of HATU, and 3 equivalents of HOAt in a minimal amount of DMF. Add 6 equivalents of DIEA for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Split-and-Mix Synthesis of a Peptide Library
This method allows for the efficient synthesis of a large combinatorial library where each bead contains a unique peptide sequence.
1. Initial Setup:
-
Swell the total amount of resin required for the library in a single reaction vessel.
-
Perform the first amino acid coupling if it is a constant residue in the library.
2. Splitting and Diversification:
-
Divide the resin into a number of equal portions corresponding to the number of different amino acids to be introduced at a specific position.
-
Place each portion of resin into a separate reaction vessel.
-
Couple a different Boc-protected amino acid (including this compound) to each resin portion using the coupling protocol described in Protocol 1.
3. Mixing and Repetition:
-
After the coupling is complete and the resins are washed, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
For the next position in the peptide sequence, repeat the splitting, coupling, and mixing steps.
-
Continue this process until the desired peptide length is achieved.
Protocol 3: Cleavage and Deprotection
This final step releases the synthesized peptides from the solid support.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin and agitate gently at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers.
-
Lyophilize the peptide to obtain a white powder.
Visualizations
Workflow for Split-and-Mix Peptide Library Synthesis
Caption: Workflow of the split-and-mix method for combinatorial peptide library synthesis.
Application Example: Screening for Kinase Inhibitors
Peptide libraries containing unnatural amino acids can be screened to identify inhibitors of specific enzymes, such as protein kinases, which are important targets in cancer therapy.
Caption: A generalized workflow for screening a peptide library for kinase inhibitors.
Illustrative Signaling Pathway: Targeting a G-Protein Coupled Receptor (GPCR)
Peptide libraries are often used to discover new ligands for GPCRs, which are a large family of cell surface receptors involved in numerous physiological processes.
Caption: A simplified G-protein coupled receptor signaling pathway, a common target for peptide library screening.
References
Application Notes & Protocols: Bioconjugation Techniques with Trifluoromethylated Phenylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides and proteins offers a powerful tool to enhance therapeutic properties and probe biological systems. The trifluoromethyl (CF3) group, in particular, is of significant interest due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of parent molecules.[1][2] This document provides detailed application notes and protocols for bioconjugation techniques involving trifluoromethylated phenylalanine derivatives.
The introduction of a trifluoromethyl group can significantly improve the lipophilicity, metabolic stability, and binding selectivity of drug candidates.[1] This makes trifluoromethylated phenylalanine an attractive component in the design of novel therapeutics, including peptides and proteins with enhanced stability and efficacy.[2][3]
Photo-Activated Crosslinking with Trifluoromethyl-Diazirine Phenylalanine
One of the most powerful applications of trifluoromethylated phenylalanine analogs is in photo-crosslinking to map protein-protein and protein-lipid interactions within a native cellular context.[4] This technique utilizes a phenylalanine derivative containing a trifluoromethyl-phenyldiazirine group. Upon exposure to UV light, this group forms a highly reactive carbene that can covalently bind to nearby molecules, including otherwise inert C-H bonds.[5][6]
Application:
Mapping the binding partners and microenvironment of a target protein in living cells or in vitro. This is particularly useful for identifying transient or weak interactions that are difficult to capture with traditional methods like co-immunoprecipitation.[4]
Workflow for Photo-Activated Crosslinking
Caption: Workflow for photo-crosslinking using TMD-Phenylalanine.
Experimental Protocol: Photo-crosslinking of a Transmembrane Peptide
This protocol is adapted from methodologies used to study peptide-lipid interactions.[6]
Materials:
-
Peptide synthesized with L-N-[[[fluorenylmethyl]oxy]carbonyl]-4′-[3-(trifluoromethyl-3H-diazirin-3-yl)]phenylalanine (Fmoc-Phe(Tmd)-OH).
-
Phospholipids (e.g., di-16:1-PC) for vesicle formation.
-
Buffer A: 10 mM Tris, 100 mM NaCl, 0.1 mM EDTA, pH 7.4.
-
Trifluoroethanol (TFE).
-
UV lamp with an output centered around 360 nm.
-
SDS-PAGE analysis equipment.
-
Mass spectrometer for product characterization.
Procedure:
-
Peptide & Lipid Preparation:
-
Dissolve the TMD-phenylalanine-containing peptide in TFE.
-
Dissolve the chosen lipids in chloroform.
-
Mix the peptide and lipids at the desired molar ratio (e.g., 1:100 peptide to lipid).
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 2 hours.
-
-
Vesicle Reconstitution:
-
Rehydrate the lipid-peptide film in Buffer A by vortexing to form multilamellar vesicles (MLVs).
-
The final peptide concentration should be in the micromolar range (e.g., 10-50 µM).
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette.
-
Irradiate the sample with UV light (~360 nm) on ice for a specified time course (e.g., 0, 5, 15, 30 minutes). Time dependency should be optimized for the specific system.[6]
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will show a new band corresponding to the peptide-lipid adduct.
-
For detailed characterization, the crosslinked product can be purified and analyzed by mass spectrometry to identify the lipid species and the site of crosslinking.[6]
-
Visible Light-Induced C-H Functionalization of Phenylalanine
A more recent development is the site-selective modification of native phenylalanine residues using photoredox catalysis.[7][8] This method allows for the direct attachment of functional groups, including those containing trifluoromethyl moieties, to proteins under mild conditions. The reaction typically targets the para-position of the phenylalanine side chain.
Application:
Site-selective labeling of native proteins for applications such as antibody-drug conjugation, PEGylation, or the introduction of reporter tags. This technique is advantageous as it does not require genetic engineering to introduce a non-natural amino acid.[8]
Reaction Mechanism
Caption: Proposed mechanism for photoredox phenylalanine bioconjugation.
Experimental Protocol: Pyrazole Labeling of a Peptide
This protocol is based on the visible-light-induced modification of phenylalanine-containing peptides.[7]
Materials:
-
Phenylalanine-containing peptide (e.g., Ac-FVN-OMe).
-
Pyrazole reagent (e.g., 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole).
-
Photosensitizer: TPT+BF4− (Tris(p-tolyl)pyrylium tetrafluoroborate).
-
Solvent: Acetonitrile (CH3CN) and Water (H2O), 1:1 (v/v).
-
3W blue LED lamp.
-
LC-MS for reaction monitoring and analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a solution of the peptide (e.g., 0.2 mmol) in 3 mL of CH3CN/H2O (1:1, v/v).
-
Add the pyrazole reagent (1.5 equivalents, 0.3 mmol).
-
Add the photosensitizer TPT+BF4− (20 mol%, 0.04 mmol).
-
-
Irradiation:
-
Place the tube under a 3W blue LED lamp at room temperature (25 °C).
-
Irradiate for 10 hours. The reaction should be carried out under an air atmosphere.
-
-
Analysis and Purification:
-
Monitor the reaction progress by taking aliquots and analyzing via LC-MS. Look for a mass shift corresponding to the addition of the pyrazole moiety.
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the modified peptide.
-
Quantitative Data Summary
The efficiency of photoredox phenylalanine modification can vary based on the substrate and reaction conditions.
| Substrate | Reagent | Yield | Reference |
| Methyl acetyl-L-phenylalanine | 4-phenyl-1H-pyrazole | 28% | [7] |
| Methyl acetyl-L-phenylalanine | 4-(p-tolyl)-1H-pyrazole | 35% | [7] |
| Methyl acetyl-L-phenylalanine | 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 25% | [7] |
| Ac-FVN-OMe Peptide | 4-ethynyl-1H-pyrazole | <10% (LC-MS) | [7][8] |
| RGDF(Pyr)S Peptide | 4-phenyl-1H-pyrazole | <10% (LC-MS) | [7][8] |
Note: Yields for peptides were reported as low (<10%) based on LC-MS conversion, highlighting a challenge in transitioning from small molecules to larger biomolecules.[7][8]
Phenylalanine-Derived Trifluoromethyl Ketones for Catalysis
Another advanced application involves incorporating a phenylalanine analog containing a trifluoromethyl ketone into a peptide sequence.[9][10] This transforms the peptide into a biocatalyst, where the ketone moiety, upon activation (e.g., with Oxone), generates a reactive dioxirane intermediate capable of performing oxidation reactions like olefin epoxidation.[10]
Application:
Development of novel peptide-based catalysts for stereoselective organic synthesis. The peptide backbone can create a chiral environment around the catalytic ketone, influencing the stereochemical outcome of the reaction.
Catalytic Cycle
Caption: Catalytic cycle for peptide-based oxidation.
Protocol: Peptide-Catalyzed Epoxidation
This protocol is a general guide based on the use of peptide-ketone catalysts.[10]
Materials:
-
Peptide-ketone catalyst (10 mol%).
-
Olefin substrate (e.g., substituted styrene).
-
Oxone (potassium peroxymonosulfate) as the terminal oxidant.
-
Buffer: Phosphate buffer (pH 7.5).
-
Solvent: Acetonitrile or similar organic solvent.
-
Quenching agent: Saturated sodium thiosulfate solution.
-
GC or HPLC for conversion analysis.
Procedure:
-
Reaction Setup:
-
In a vial, dissolve the olefin substrate in the chosen solvent system (e.g., acetonitrile/buffer mixture).
-
Add the peptide-ketone catalyst (10 mol%).
-
Cool the mixture in an ice bath.
-
-
Reaction Initiation:
-
Add a solution of Oxone (typically 2-3 equivalents) portion-wise over a period of time to maintain the reaction temperature.
-
Allow the reaction to stir at 0 °C to room temperature for several hours (e.g., 4-24 hours), monitoring by TLC or GC.
-
-
Workup and Analysis:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and analyze the crude product to determine conversion and yield (e.g., by GC with an internal standard).
-
The product can be purified by column chromatography.
-
Performance Data
| Catalyst | Substrate | Conversion | Reference |
| Peptide-Phe(CF3CO) 24 | Substituted Styrene 25 | >99% | [10] |
Note: While high conversion was achieved, minimal enantioselectivity was observed in the initial report, indicating that the peptide scaffold requires further optimization to induce chirality.[10]
Summary and Outlook
Bioconjugation techniques involving trifluoromethylated phenylalanine are diverse and powerful. Photo-activated crosslinking provides an invaluable method for mapping molecular interactions in complex biological systems. Visible-light functionalization of native phenylalanine residues offers a promising avenue for site-specific protein modification without genetic manipulation, although yields on peptides and proteins require further optimization. Finally, the incorporation of catalytic trifluoromethyl ketones into peptides opens the door to creating novel biocatalysts for synthetic chemistry. These approaches underscore the versatility of the trifluoromethyl group in chemical biology and drug development, providing researchers with a robust toolkit for creating advanced biomaterials and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Coupling Efficiency of Boc-2-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Boc-2-(trifluoromethyl)-L-phenylalanine into peptide sequences presents a significant synthetic challenge. The combination of the sterically demanding tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing trifluoromethyl group on the phenyl ring deactivates the carboxyl group, leading to low coupling efficiencies. This guide provides detailed troubleshooting strategies, answers to frequently asked questions, and optimized protocols to overcome these difficulties.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Ineffective Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) are often too weak for such a sterically hindered and electron-deficient amino acid.[1][2] 2. Suboptimal Reaction Conditions: Inadequate solvent, temperature, or reaction time can prevent the reaction from reaching completion.[1] 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine.[3][4] | 1. Use a High-Potency Reagent: Switch to a uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP or PyAOP.[1][2][3][5] These reagents form highly reactive esters capable of overcoming the steric and electronic barriers.[2][5] 2. Optimize Conditions: Extend the reaction time (e.g., 2-4 hours or even overnight).[1][3] Consider gentle heating (e.g., 30-40°C), but monitor for racemization.[3] Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or a DMF/DCM mixture.[1] 3. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][3] |
| Presence of Side Products | 1. Racemization: Loss of stereochemical integrity at the α-carbon due to over-activation or prolonged exposure to base.[4] 2. Guanidinylation: Excess uronium/aminium reagent (like HATU) can react with the free N-terminal amine, capping the peptide chain.[5][6][7] | 1. Minimize Racemization: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[4] Ensure the use of additives known to suppress racemization, such as HOAt or OxymaPure.[4][8] Phosphonium-based reagents like PyBOP are also associated with lower racemization levels.[4] 2. Avoid Guanidinylation: Use stoichiometric amounts of the coupling reagent relative to the amino acid.[3] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3][7] Pre-activating the amino acid for 1-5 minutes before adding it to the resin can also mitigate this issue.[1] |
| Difficulty in Purification | 1. Deletion Sequences: Incomplete coupling in the previous cycle leads to peptides missing the intended amino acid. 2. Diastereomeric Impurities: Racemization during the coupling step results in impurities that are very difficult to separate chromatographically.[4] | 1. Capping: After an incomplete coupling (confirmed by a positive Kaiser test), cap the unreacted N-terminal amines using acetic anhydride and a base like pyridine or DIPEA.[2] This prevents the formation of deletion sequences. 2. Optimize for Purity: Address the root cause of racemization by following the recommendations in the "Presence of Side Products" section. The use of high-purity reagents and careful monitoring of reaction conditions are crucial. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for success. The following table summarizes the performance of common reagents for sterically hindered amino acids.
| Reagent Class | Example Reagent | Relative Efficiency for Hindered Residues | Key Advantages | Potential Issues |
| Carbodiimides | DIC/HOBt | Low to Moderate | Cost-effective, simple by-product removal (soluble urea). | Often inefficient for difficult couplings[2]; higher risk of racemization. |
| Phosphonium Salts | PyBOP, PyAOP | High | High reactivity; does not cause guanidinylation side reactions.[3][7] | By-products can sometimes complicate purification. |
| Aminium/Uronium Salts | HBTU, HCTU | High | Very efficient for most standard and many difficult couplings.[2] | Can cause guanidinylation if used in excess.[6] |
| Aminium/Uronium Salts (Advanced) | HATU, COMU | Very High | Considered among the most powerful reagents for hindered amino acids[2][5][9]; rapid reaction kinetics.[10] | HATU is based on the explosive HOAt[9]; COMU offers a superior safety profile.[9][10][11] |
| Acyl Fluoride Formers | TFFH | Very High | Generates highly reactive amino acid fluorides, excellent for extremely hindered cases.[1][12] | Requires specific handling procedures. |
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: A workflow diagram for troubleshooting low coupling efficiency.
General Peptide Coupling Mechanism
This diagram illustrates the general activation and coupling steps central to amide bond formation in peptide synthesis.
Caption: The general mechanism of amide bond formation in peptide synthesis.
Experimental Protocols
Protocol 1: Standard Coupling Using a High-Potency Uronium Salt (HATU)
This protocol is a robust starting point for coupling this compound.
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) to the solution.[2]
-
Base Addition and Pre-activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU mixture.[2] Allow this activation mixture to stand for 1-5 minutes at room temperature.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2 to 4 hours at room temperature.[3]
-
Monitoring and Washing: Perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider a second coupling (see Protocol 2).
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Optimized Double Coupling Procedure
This protocol is recommended when a single coupling (Protocol 1) is found to be incomplete.
-
First Coupling: Follow steps 1-5 from Protocol 1.
-
Intermediate Wash: After the first coupling reaction time is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling Preparation: Prepare a fresh activation mixture as described in Protocol 1, steps 2 and 3.
-
Second Coupling Reaction: Add the new activation mixture to the washed resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Drain the vessel and wash the resin extensively with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple? The difficulty arises from a combination of two factors: 1) Steric Hindrance from the bulky Boc protecting group and the ortho-substituted phenyl ring, which physically obstructs the reaction, and 2) Electronic Deactivation caused by the potent electron-withdrawing trifluoromethyl (-CF3) group, which reduces the nucleophilicity of the carboxyl group, making it less reactive.
Q2: Which coupling reagent is the absolute best for this amino acid? While "best" can be sequence-dependent, HATU and COMU are widely regarded as the most effective reagents for such challenging couplings.[5][9][10] HATU is a classic benchmark for high efficiency.[5] COMU matches or exceeds HATU's performance in many cases and has a superior safety profile because it is not based on the potentially explosive HOAt.[9][10][11]
Q3: Can microwave synthesis help improve the coupling efficiency? Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective.[1] The microwave energy heats the reaction rapidly and efficiently, which can help overcome the high activation energy barrier of difficult couplings, often reducing reaction times from hours to minutes.[1][4] However, conditions must be carefully controlled to prevent racemization.
Q4: Is it necessary to use an additive like HOAt or OxymaPure? Yes, especially when using carbodiimide reagents. However, modern high-potency reagents like HATU, HCTU, and COMU already incorporate HOAt or OxymaPure derivatives into their structures, making the addition of a separate additive unnecessary.[10][12] These built-in additives are crucial for accelerating the reaction and suppressing racemization.[12]
Q5: What should I do if even a double coupling with HATU fails? If even an optimized double coupling fails, you may need to resort to forming the amino acid fluoride . Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can convert the carboxylic acid to a highly reactive acyl fluoride in situ.[1][12] This is often a successful strategy for the most extremely hindered couplings.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
Common side reactions with Boc-2-(trifluoromethyl)-L-phenylalanine and how to avoid them
Welcome to the technical support center for Boc-2-(trifluoromethyl)-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this unique amino acid derivative in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges arise from the electronic and steric properties of the 2-trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group increases the susceptibility of the amino acid to racemization during the coupling step. Additionally, the steric bulk of the substituent at the ortho position can lead to slower and incomplete coupling reactions.
Q2: How does the 2-trifluoromethyl group affect the standard Boc deprotection process?
A2: The 2-trifluoromethyl group is not expected to significantly interfere with the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group. However, as with all Boc deprotections, the formation of a reactive tert-butyl cation is a primary concern, which can lead to side reactions.
Q3: What is the most common side reaction during the deprotection of this compound, and how can it be prevented?
A3: The most common side reaction during Boc deprotection is the alkylation of aromatic residues by the tert-butyl cation generated. While the electron-withdrawing trifluoromethyl group deactivates the phenyl ring to some extent against electrophilic attack, the use of scavengers is still highly recommended to prevent this side reaction.[1] Triisopropylsilane (TIS) and water are effective scavengers for this purpose.[1]
Q4: Why is racemization a significant concern with this amino acid, and what is the mechanism?
A4: The electron-withdrawing trifluoromethyl group increases the acidity of the α-proton on the chiral carbon.[2] This makes the proton more susceptible to abstraction by a base during the coupling reaction, leading to the formation of a planar, achiral enolate or oxazolone intermediate. This intermediate can then be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers and a loss of stereochemical integrity.[2]
Q5: Which coupling reagents are recommended for this compound to minimize racemization?
A5: To minimize racemization, it is crucial to use coupling reagents that facilitate a rapid coupling rate, outcompeting the rate of racemization. Onium salt-based reagents such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DCC or DIC when used alone.[2][3][4] The addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is also highly recommended to suppress racemization.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Coupling Yield | Steric Hindrance: The bulky 2-trifluoromethyl group can physically impede the approach of the activated amino acid to the N-terminus of the peptide chain.[5] | Optimize Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[4][6]Increase Reaction Time/Temperature: Extend the coupling reaction time (e.g., to 4-6 hours or overnight). A moderate increase in temperature (e.g., to 30-40°C) can also improve reaction kinetics, but this must be balanced against the increased risk of racemization.[4]Use Additives: The inclusion of additives like HOAt or OxymaPure can enhance coupling efficiency.[4] |
| Presence of Diastereomeric Impurities (Racemization) | Inappropriate Coupling Reagent/Base: The use of carbodiimides without additives or the use of a strong, non-hindered base can promote oxazolone formation and subsequent racemization.[2][4] | Select Low-Racemization Reagents: Employ coupling reagents known for low racemization, such as HATU or COMU, in combination with additives like HOAt or OxymaPure.[2][6]Optimize Base: Use a sterically hindered base like diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM). Use the minimum amount of base necessary to facilitate the reaction.[4]Lower Reaction Temperature: Starting the coupling reaction at 0°C and allowing it to slowly warm to room temperature can help minimize racemization.[4] |
| Unexpected Peaks in HPLC/LC-MS after Deprotection (+56 Da) | Tert-butylation of Phenyl Ring: The tert-butyl cation generated during Boc deprotection can alkylate the aromatic ring of the phenylalanine derivative.[1] | Use Scavengers: Always include scavengers in your TFA deprotection cocktail. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] |
| Incomplete Boc Deprotection | Insufficient Reaction Time or TFA Concentration: The Boc group may not be fully cleaved if the reaction conditions are too mild or the duration is too short.[1] | Increase Reaction Time: Extend the deprotection time to 2-4 hours at room temperature.[1]Ensure Sufficient TFA: Use a high concentration of TFA (typically 25-50% in DCM for solid phase or neat for solution phase).[7]Monitor Reaction: Track the progress of the deprotection using TLC or LC-MS to ensure complete consumption of the starting material.[1] |
Comparative Data
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Parameter | HBTU | HATU |
| Reactivity | High | Very High[6] |
| Racemization Risk | Low | Very Low[6] |
| Typical Reaction Time | 1 - 4 hours[6] | 30 minutes - 2 hours[6] |
| Key Advantage | Good balance of reactivity and cost. | Highly effective for sterically hindered couplings with low racemization rates.[6] |
Table 2: Illustrative Effectiveness of Scavenger Cocktails in Preventing Tert-butylation
| Scavenger Cocktail (v/v/v) | Approximate % Desired Peptide | Approximate % Tert-butylated Side Product |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT) | >98% | <2% |
| Data is illustrative and based on a model peptide containing a C-terminal cysteine. Actual results may vary depending on the specific peptide sequence and reaction conditions.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (Solution Phase)
-
Preparation: Dissolve the this compound containing peptide in dichloromethane (DCM).
-
Reagent Addition: Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail to the dissolved peptide.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection progress via TLC or LC-MS.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add the concentrated solution to a 10-fold volume of ice-cold diethyl ether to precipitate the deprotected peptide TFA salt.[1]
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.[1]
-
Drying: Dry the final product under vacuum.
Protocol 2: Low-Racemization Peptide Coupling using HATU (Solid Phase)
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the time may be extended.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solvent. Wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Caption: General workflow for Boc deprotection with scavengers.
Caption: Workflow for low-racemization solid-phase peptide coupling.
Caption: Troubleshooting logic for common side reactions.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Trifluoromethylated Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of amine residues bearing trifluoromethyl groups.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a trifluoromethylated residue incomplete under standard conditions?
Incomplete Boc deprotection of trifluoromethylated residues is a common issue stemming from the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This group destabilizes the carbocation intermediate formed during the deprotection mechanism, thereby slowing down the reaction rate.[1][2] Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient to drive the reaction to completion.[1][3][4]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude reaction mixture will show a peak corresponding to the unreacted Boc-protected starting material, which typically has a longer retention time than the deprotected product.[1][5]
-
Mass Spectrometry (MS): Mass analysis will reveal the presence of the starting material with the mass of the Boc group (+100.12 g/mol ) still attached.[1][5]
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the deprotected product and the disappearance of the starting material spot can be monitored.[6]
-
Kaiser Test (for primary amines on solid phase): A qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative or weak result suggests incomplete deprotection.[1][5]
Q3: What are the primary causes of incomplete Boc deprotection in this context?
The main reasons for incomplete deprotection of trifluoromethylated residues include:
-
Insufficient Acid Strength or Concentration: The electron-withdrawing CF3 group requires stronger acidic conditions for efficient cleavage.[1]
-
Inadequate Reaction Time: The reaction kinetics are slower, necessitating longer reaction times compared to non-fluorinated analogues.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can further impede the reaction.[2]
-
Poor Reagent Quality: The presence of water in TFA can reduce its effective acidity.[1]
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection of a trifluoromethylated residue, consider the following troubleshooting steps:
Issue 1: Starting material remains after standard deprotection time.
Possible Cause: Insufficient acid strength or reaction time.
Solutions:
-
Increase TFA Concentration: Gradually increase the concentration of TFA in DCM. For challenging substrates, using neat TFA may be necessary.[4][7]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration for complete conversion.[8]
-
Consider a Stronger Acid: If TFA is ineffective, 4M HCl in dioxane is a common and potent alternative for Boc deprotection.[8][9]
Issue 2: Side reactions are observed alongside incomplete deprotection.
Possible Cause: The generation of a reactive tert-butyl cation during deprotection can lead to alkylation of nucleophilic residues.[2][5][10]
Solutions:
-
Use Scavengers: Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cation.[2][8] Common scavengers include triisopropylsilane (TIS) and water.[8][11] A common cocktail is 95:2.5:2.5 (v/v/v) TFA/TIS/H2O.[8]
-
Optimize Temperature: While gentle warming can sometimes increase the deprotection rate, it may also promote side reactions.[12] If heating is necessary, the use of scavengers is critical.[12]
Data Presentation
The following table summarizes recommended starting conditions and optimization strategies for the Boc deprotection of trifluoromethylated residues.
| Parameter | Standard Conditions (Non-fluorinated) | Recommended Conditions (Trifluoromethylated) | Optimization Strategy |
| Acid Reagent | 20-50% TFA in DCM[3][4] | 50-100% TFA in DCM or 4M HCl in dioxane[8][9] | Test stronger acid systems if needed. |
| Reaction Time | 30 min - 2 hours[1] | 2 - 8 hours (or longer, monitor by LC-MS) | Extend reaction time and monitor for completion.[8] |
| Temperature | Room Temperature | Room Temperature to 40°C | Use elevated temperature with caution and with scavengers.[12] |
| Scavengers | Optional, depending on substrate | Highly Recommended (e.g., TIS, water)[8][11] | Use a scavenger cocktail to minimize side reactions.[8] |
Experimental Protocols
Protocol 1: Optimized Boc Deprotection using TFA
This protocol provides a starting point for the deprotection of a Boc-protected trifluoromethylated amine in solution.
Materials:
-
Boc-protected trifluoromethylated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM.
-
Add TIS (2.5-5% v/v).
-
Add TFA (start with 50% v/v, may be increased to 100%).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the volatiles in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[12]
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is a strong alternative if TFA-based methods fail.
Materials:
-
Boc-protected trifluoromethylated compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction progress.[12]
-
Upon completion, the deprotected amine hydrochloride salt often precipitates.
-
Add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Influence of the trifluoromethyl group on the Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage Conditions to Minimize Side Product Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing peptide cleavage conditions to minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during peptide cleavage?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), reactive carbocations are generated from the removal of protecting groups. These can lead to several side reactions, including:
-
Alkylation: Modification of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by carbocations.[1][2][3]
-
Oxidation: The thioether side chain of Methionine is susceptible to oxidation, forming sulfoxide.[4]
-
Aspartimide Formation: Intramolecular cyclization of Aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser, can lead to a mixture of α- and β-peptides and racemization.[5][6][7]
-
S-tert-butylation of Cysteine: The thiol group of Cysteine can be modified by tert-butyl cations originating from tBu-based protecting groups.[8]
-
Transfer of Sulfonyl Protecting Groups: Protecting groups from Arginine (Arg) can be transferred to the indole ring of Tryptophan.[4]
Q2: What is the role of scavengers in a cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during the removal of protecting groups.[2][3] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thus minimizing side product formation.[2][3]
Q3: How do I choose the right cleavage cocktail for my peptide?
A3: The optimal cleavage cocktail depends on the amino acid composition of your peptide, the protecting groups used, and the type of resin linker.[9] A general approach is to use a trifluoroacetic acid (TFA)-based cocktail and select scavengers that specifically protect the sensitive residues present in your sequence.[10] For example, if your peptide contains Tryptophan, a scavenger like thioanisole or 1,2-ethanedithiol (EDT) is recommended.[1][6]
Q4: How can I detect and identify side products?
A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for detecting and identifying side products.[2] HPLC can separate impurities from the desired peptide, allowing for quantification, while MS provides the mass of the impurities, which helps in determining the nature of the side reaction.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My HPLC chromatogram shows a significant peak with a mass increase of +56 Da.
-
Possible Cause: Alkylation of a sensitive residue by a tert-butyl cation. This is a common side product.
-
Troubleshooting Steps:
-
Identify the affected residue: Use tandem MS (MS/MS) to pinpoint the location of the modification.
-
Optimize your scavenger cocktail: Increase the concentration of scavengers that are effective against tert-butyl cations, such as triisopropylsilane (TIS) or thioanisole.[3][8]
-
Reduce cleavage time: Minimize the exposure of the peptide to the acidic cleavage cocktail to the shortest time required for complete deprotection.[6]
-
Issue 2: I observe a side product with a mass increase of +90 Da in my Tyr-containing peptide.
-
Possible Cause: Alkylation of the Tyrosine residue by a benzyl cation, forming 3-benzyltyrosine.[3] This is common when using benzyl (Bzl) protecting groups.
-
Troubleshooting Steps:
Issue 3: My peptide contains Cysteine, and I see a variety of unexpected peaks.
-
Possible Cause: The sulfhydryl group of Cysteine is highly reactive and prone to oxidation (forming disulfide bonds) or alkylation.[11]
-
Troubleshooting Steps:
-
Maintain a reducing environment: Include a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail to prevent oxidation.[11][12]
-
Protect against alkylation: Use effective carbocation scavengers like TIS.
-
Consider orthogonal protection: For complex peptides with multiple Cysteines, using an orthogonal protecting group like Acetamidomethyl (Acm) can be beneficial, as it remains intact during standard TFA cleavage and is removed in a separate step.[13]
-
Data Presentation: Scavenger Cocktails and Their Efficacy
The following tables summarize common cleavage cocktails and their effectiveness in minimizing specific side products.
Table 1: Common Cleavage Cocktails
| Reagent Name | Composition | Primary Application |
| Standard TFA Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose for peptides without highly sensitive residues.[10][13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Maximally efficient in inhibiting a wide variety of side reactions, especially for peptides containing Trp, Tyr, Met, and Cys.[1][6] |
| Reagent R | TFA, Thioanisole, EDT, Anisole | Recommended for peptides containing Arginine protected with sulfonyl groups and for Trp-containing peptides to minimize reattachment to the linker.[14] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail useful for peptides with trityl-based protecting groups.[14] |
Table 2: Impact of Scavengers on Side Product Formation
| Sensitive Residue | Common Side Product | Recommended Scavengers | Expected Purity Improvement |
| Cysteine (Cys) | S-tert-butylation, Oxidation | Thioanisole, Dimethyl sulfide (DMS), DTT, EDT[8][11] | Significant reduction in side products. |
| Tyrosine (Tyr) | 3-benzyltyrosine | Thioanisole, p-Cresol, Phenol[3] | Purity can increase from 70-80% to 90-97% with an optimized cocktail.[3] |
| Tryptophan (Trp) | Alkylation, Oxidation | EDT, Thioanisole, TIS[1][4] | Use of Trp(Boc) is highly recommended to avoid side-chain modification.[9] |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, DTT[4] | Addition of DTT can suppress oxidation.[4] |
| Arginine (Arg) | Transfer of sulfonyl protecting groups to Trp | Thioanisole, TIS | Using Trp(Boc) is the most effective prevention method.[4] |
Experimental Protocols
Protocol 1: General Peptide Cleavage from Acid-Labile Resin
This protocol is suitable for most peptides synthesized on resins like Wang or Rink Amide.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Reagent Preparation (Cleavage Cocktail): In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a general-purpose cleavage, use a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.[6]
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice. Dry the peptide pellet under vacuum and purify using reverse-phase HPLC.[6]
Visualizations
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Identifying and removing impurities from Boc-2-(trifluoromethyl)-L-phenylalanine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-(trifluoromethyl)-L-phenylalanine peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of peptides containing this compound?
A1: Impurities in peptide synthesis can be broadly categorized as process-related and product-related.
-
Process-Related Impurities: These arise from the synthetic process itself and include deletion sequences (missing an amino acid), truncated sequences, and peptides with incompletely removed protecting groups.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group in this compound can decrease the nucleophilicity of its amino group, making subsequent coupling reactions more difficult and potentially increasing the prevalence of deletion sequences.[3]
-
Product-Related Impurities: These are modifications of the desired peptide. A common issue during Boc-deprotection with trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation.[4] This cation can alkylate the aromatic ring of the phenylalanine residue, resulting in a mass increase of 56 Da.[4] Other potential modifications include oxidation and deamidation.[1]
Q2: How does the trifluoromethyl group on the phenylalanine residue affect the peptide's properties?
A2: The trifluoromethyl (-CF3) group significantly influences the physicochemical properties of the peptide.
-
Hydrophobicity: The -CF3 group is highly hydrophobic.[5][6] Its incorporation into a peptide chain will noticeably increase the peptide's overall hydrophobicity, leading to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Reactivity: The electron-withdrawing nature of the -CF3 group reduces the nucleophilicity of the alpha-amino group of the 2-(trifluoromethyl)-L-phenylalanine residue once the Boc group is removed.[3] This can make the subsequent peptide bond formation more challenging.[3]
-
Metabolic Stability: The presence of a trifluoromethyl group can enhance the metabolic stability of the peptide.[7]
Q3: Which analytical techniques are best for identifying impurities in my peptide sample?
A3: The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the most powerful and commonly used approach for peptide purity analysis and impurity identification.[8]
-
RP-HPLC: This technique separates the target peptide from its impurities based on differences in their hydrophobicity.[1] A pure peptide should ideally show a single, sharp peak.[9]
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the peptide and any co-eluting impurities, allowing for the identification of modifications, truncations, or deletions based on mass differences.[8]
Troubleshooting Guides
Issue 1: Low yield of the desired full-length peptide and presence of deletion sequences in the mass spectrum.
-
Possible Cause: Incomplete coupling of the amino acid following the 2-(trifluoromethyl)-L-phenylalanine residue due to the reduced nucleophilicity of its deprotected amine.[3]
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Switch to a more potent coupling reagent like HATU or HCTU, which are more effective for difficult couplings.[3]
-
Implement Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[3]
-
Capping: If double coupling is not fully effective, "cap" any unreacted amino groups by treating the resin with an acetylating agent like acetic anhydride. This will prevent the formation of deletion sequences and simplify the final purification.[3]
-
Issue 2: An unexpected peak with a mass increase of +56 Da is observed in the mass spectrum.
-
Possible Cause: Alkylation of the phenylalanine aromatic ring by the tert-butyl cation generated during the trifluoroacetic acid (TFA)-mediated Boc deprotection.[4]
-
Troubleshooting Steps:
-
Use Scavengers: Incorporate scavengers into your cleavage cocktail to trap the reactive tert-butyl cations. A common and effective scavenger for this purpose is triisopropylsilane (TIS).[4] A typical cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4]
-
Purification: This side product can often be separated from the desired peptide by optimizing the RP-HPLC gradient.[4]
-
Issue 3: Difficulty in purifying the final peptide due to closely eluting impurities.
-
Possible Cause: The impurities (e.g., deletion sequences without the bulky trifluoromethylphenylalanine or other modifications) have very similar hydrophobicities to the target peptide.
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: A shallower gradient during RP-HPLC purification can improve the resolution between closely eluting peaks.[3] For example, reducing the rate of change of the organic mobile phase (e.g., acetonitrile) can enhance separation.
-
Alternative Chromatography: If RP-HPLC is insufficient, consider alternative purification techniques, though RP-HPLC is the standard for peptides.[1]
-
Quantitative Data Summary
Table 1: Common Impurities and their Mass Differences
| Impurity Type | Description | Mass Difference (Da) |
| Deletion Sequence | Missing one amino acid residue | Varies based on the missing amino acid |
| Truncated Sequence | Incomplete peptide chain | Varies |
| Incomplete Deprotection | Remaining Boc group | +100.1 |
| tert-Butylation | Addition of a tert-butyl group to the phenyl ring | +56.1 |
| Oxidation | Addition of an oxygen atom (e.g., to Met or Trp if present) | +16.0 |
| Deamidation | Conversion of Asn or Gln to Asp or Glu | +1.0 |
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected peptide-resin in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[4] Add the cleavage cocktail to the peptide-resin.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots, cleaving them, and analyzing by LC-MS until the starting material is consumed.[4]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. Precipitate the crude peptide with cold diethyl ether.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
Protocol 2: Purification of Trifluoromethylated Peptides by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 0.1% aqueous TFA. A small amount of acetonitrile can be added to aid solubility.[3]
-
HPLC System:
-
Gradient Elution:
-
Fraction Collection: Collect fractions corresponding to the observed peaks.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain the final product as a white powder.[1]
Visualizations
Caption: Workflow for Impurity Identification.
Caption: Troubleshooting Boc Deprotection Side Reactions.
Caption: Strategy for Difficult Coupling Steps.
References
- 1. bachem.com [bachem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Steric Hindrance from the Trifluoromethyl Group in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the steric hindrance of the trifluoromethyl (CF₃) group during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of trifluoromethylated amino acids into a peptide sequence so challenging?
The primary difficulty arises from the potent electron-withdrawing nature of the trifluoromethyl group. This electronic effect significantly diminishes the nucleophilicity of the amino group of the trifluoromethylated amino acid. Consequently, the formation of a peptide bond with the incoming activated carboxyl group of the subsequent amino acid is hampered, often leading to low coupling yields. Additionally, the bulky nature of the CF₃ group, which is nearly twice the size of a methyl group, contributes to steric hindrance, further impeding the coupling reaction.
Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?
For challenging couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC). HATU is often considered the "gold standard" for difficult couplings due to its high reactivity. Newer reagents like COMU, which are based on an Oxyma Pure leaving group, have also shown comparable or even superior efficiency to HATU in some cases and are considered safer to handle.
Q3: What is "double coupling," and when should it be implemented?
Double coupling is a technique where the coupling step is performed twice with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails, a common issue with trifluoromethylated amino acids. It is advisable to perform a Kaiser test after the first coupling; a positive result, which indicates the presence of free amines, suggests the need for a second coupling.
Q4: What should I do if double coupling is not sufficient to resolve the issue?
If double coupling fails to achieve complete coupling, you can "cap" the unreacted amines. This process involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping is crucial as it prevents the formation of deletion sequences, which can significantly simplify the purification of the desired peptide.
Q5: How does the position of the trifluoromethylated amino acid in the peptide sequence influence the synthesis strategy?
The most challenging step is often the coupling of an amino acid to the N-terminus of the trifluoromethylated residue. To circumvent this, a common and effective strategy is to synthesize a dipeptide building block in solution, where the trifluoromethylated amino acid is the N-terminal residue. This pre-formed dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, thereby avoiding the difficult on-resin coupling to the deactivated amine.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Incomplete coupling of the trifluoromethylated amino acid. | 1. Switch to a more potent coupling reagent like HATU, HCTU, or COMU.2. Perform a "double coupling" of the trifluoromethylated amino acid.3. Increase the coupling reaction time. |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete coupling of an amino acid followed by the successful coupling of the subsequent residue. | 1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block unreacted amines.2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature). |
| Difficulty in purifying the final peptide | Presence of closely eluting deletion or modified peptides. | 1. Optimize the RP-HPLC gradient to improve separation; a shallower gradient can increase resolution.2. Ensure a capping step is used to minimize deletion sequences. |
| Positive Kaiser test after coupling | Incomplete reaction at the N-terminus of the growing peptide chain. | 1. Immediately perform a second coupling ("double coupling") with fresh reagents.2. If the Kaiser test remains positive, cap the unreacted amines with acetic anhydride. |
| Peptide aggregation on the resin | The high hydrophobicity of the CF₃ group can promote interchain association. | 1. Use solvents known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) containing chaotropic salts (e.g., LiCl) or a small percentage of dimethyl sulfoxide (DMSO).2. Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding amino acid to disrupt aggregation. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents in challenging peptide syntheses. While not exclusively for trifluoromethylated amino acids, the data for aza-peptides and the ACP (acyl carrier protein) fragment provide a strong indication of their efficacy in difficult couplings.
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) (Peptide 1: 65-74 ACP, 2x20 min coupling) | 90 | 95 | 95 | |
| Acylation Yield (%) (Aza-peptide, 250 min) | Incomplete (approx. 50%) | Nearly Complete | Nearly Complete | |
| Observed Rate Constant (k_obs) (Aza-peptide) | 0.014 ± 0.003 | Slower than COMU/PyOxim but leads to complete reaction | 0.021 ± 0.005 | |
| Racemization (%) (Model dipeptide) | Low | Low | Low |
Note: The efficiency of coupling reagents can be sequence-dependent. The data above should be used as a general guide.
Experimental Protocols
Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU in SPPS
This protocol outlines a manual double coupling cycle for incorporating a sterically hindered or electron-deficient Fmoc-protected amino acid, such as Fmoc-CF₃-Ala-OH, onto a resin-bound peptide.
-
First Coupling:
-
Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated
-
Improving the yield of long peptides containing multiple fluorinated residues
Welcome to the technical support center for the synthesis of long peptides containing multiple fluorinated residues. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of long peptides with multiple fluorinated residues so challenging?
A1: The synthesis of long peptides containing multiple fluorinated residues presents unique challenges due to the intrinsic properties of fluorinated amino acids.[1][2][3] The strong electron-withdrawing nature of fluorine can significantly alter the chemical environment of the peptide backbone and side chains.[1][2] This can lead to several issues, including:
-
Reduced reactivity of the amino acid: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the N-terminal amine, making peptide bond formation more difficult.
-
Increased steric hindrance: Fluorinated side chains can be bulky, physically obstructing the coupling reaction.[4]
-
Enhanced peptide aggregation: The hydrophobic nature of fluorinated residues can promote strong intermolecular interactions, leading to peptide aggregation on the solid support.[5][6][7][8] This aggregation can block reactive sites and prevent complete coupling and deprotection.[7][8]
-
Difficulties in deprotection: The stability of protecting groups can be altered by the presence of nearby fluorine atoms, sometimes making them more difficult to remove.
Q2: What are the first signs of a difficult synthesis involving fluorinated peptides?
A2: Early indicators of a challenging synthesis often manifest as incomplete reactions. Key signs to monitor include:
-
Positive Kaiser or Bromophenol Blue test after coupling: This indicates the presence of unreacted free amines, signifying a failed or incomplete coupling step.
-
Decreased resin swelling: As the peptide chain aggregates on the resin, it can collapse, leading to a noticeable decrease in the swollen volume of the peptidyl-resin.[7][8] This is a strong indicator of aggregation-prone sequences.[7][8]
-
Discolored resin after deprotection: Incomplete Fmoc removal can lead to the accumulation of piperidine-fulvene adducts, which can sometimes impart a yellowish or brownish color to the resin.
-
Poor analytical HPLC trace of a test cleavage: A small-scale test cleavage and subsequent HPLC analysis revealing multiple deletion products or a very low yield of the desired peptide is a clear sign of synthetic difficulties.[9]
Q3: How does the position and number of fluorinated residues affect the synthesis strategy?
A3: The location and density of fluorinated residues are critical factors in determining the synthetic strategy.
-
Consecutive fluorinated residues: A sequence with several fluorinated amino acids in a row is highly prone to aggregation. In such cases, using specialized "disrupting" reagents or incorporating backbone modifications like pseudoproline dipeptides can be beneficial.[10][11]
-
Fluorinated residues at the C-terminus: Placing fluorinated amino acids near the C-terminus can sometimes make the initial couplings more challenging. Ensuring the first few amino acids are coupled with high efficiency is crucial for the overall success of the synthesis.
-
High overall fluorine content: As the number of fluorinated residues increases, the overall hydrophobicity of the peptide rises, increasing the likelihood of aggregation and insolubility issues, even after cleavage from the resin.[5][6][12]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (blue beads) or other amine tests after the coupling step.
-
Presence of deletion sequences in the final product upon analysis by mass spectrometry.
Possible Causes & Solutions:
-
Insufficiently reactive coupling reagent: Standard coupling reagents may not be potent enough for sterically hindered fluorinated amino acids.[4]
-
Steric hindrance from the fluorinated side chain: The bulky nature of some fluorinated groups can physically block the reaction site.
-
Solution 1: Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[10][15][17]
-
Solution 2: Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or utilize microwave-assisted peptide synthesis (MA-SPPS) to overcome the activation energy barrier.[10][18]
-
-
Peptide Aggregation: The growing peptide chain may be aggregating, preventing access of the activated amino acid.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[15] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[15] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[15] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[4][15] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive byproducts).[4][13][15] |
| TFFH | Acyl fluoride | Very High | Generates highly reactive acyl fluorides in situ, particularly effective for α,α-disubstituted or other extremely hindered amino acids.[13][15][16] |
Issue 2: Peptide Aggregation
Symptoms:
-
Incomplete coupling and deprotection steps.
-
Low yield of the target peptide.
Possible Causes & Solutions:
-
Interchain hydrogen bonding and hydrophobic interactions: The peptide chains on the resin are interacting with each other, forming secondary structures that are insoluble in the synthesis solvents.[7][8]
-
Solution 1: Use of "Magic" Solvents: Employ solvent systems known to disrupt secondary structures, such as a mixture of DCM/DMF/NMP (1:1:1).
-
Solution 2: Incorporate Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides to create a "kink" in the peptide backbone, which disrupts aggregation.[10][11]
-
Solution 3: Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) protection on a backbone amide nitrogen to prevent interchain hydrogen bonding.[12]
-
Solution 4: Microwave-Assisted Synthesis: The rapid heating provided by a microwave synthesizer can help to break up aggregates and improve reaction efficiency.[10][18]
-
Issue 3: Difficult Deprotection
Symptoms:
-
Incomplete removal of the N-terminal Fmoc group, leading to deletion sequences.
-
Incomplete removal of side-chain protecting groups during final cleavage.
Possible Causes & Solutions:
-
Aggregation hindering reagent access: The aggregated peptide chains can prevent the deprotection reagent (e.g., piperidine) from reaching the Fmoc group.
-
Solution: Use a deprotection cocktail containing a chaotropic agent like 1 M HOBt in the piperidine/DMF solution. This can help to disrupt aggregates.
-
-
Altered stability of protecting groups: The electronic effects of fluorine can impact the lability of protecting groups.
-
Solution: For final cleavage and side-chain deprotection, it may be necessary to extend the cleavage time or use a stronger cleavage cocktail.[19] Always perform a test cleavage on a small amount of resin to optimize the conditions.[19] A fluoride ion deprotection strategy can also be considered for certain protecting groups.[20][21]
-
Experimental Protocols
Protocol 1: Double Coupling of a Hindered Fluorinated Amino Acid using HATU
-
Fmoc-Deprotection: Following standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the fluorinated Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.
-
-
Washing: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.[15]
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Cleavage and Deprotection:
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The exact composition may need to be optimized depending on the amino acid composition.
-
Agitate the mixture at room temperature for 2-4 hours. For long peptides with multiple protecting groups, an extended cleavage time may be necessary.[19]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[22]
-
-
Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum and proceed with purification, typically by reverse-phase HPLC.
-
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for low coupling efficiency in fluorinated peptide synthesis.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of .ALPHA.-amino protecting groups. | CiNii Research [cir.nii.ac.jp]
- 22. reddit.com [reddit.com]
Validation & Comparative
Confirming the Incorporation of Boc-2-(trifluoromethyl)-L-phenylalanine: A Mass Spectrometry Comparison Guide
For researchers leveraging unnatural amino acids (UAAs) to engineer novel proteins and develop new therapeutics, verifying the precise incorporation of these modified residues is a critical validation step. This guide provides a comparative overview of mass spectrometry (MS)-based methods to confirm the successful incorporation of Boc-2-(trifluoromethyl)-L-phenylalanine, a UAA that introduces both a bulky, labile protecting group (Boc) and a trifluoromethyl moiety. We present supporting experimental protocols and data to guide researchers in selecting the optimal analytical strategy.
Core Mass Spectrometry Methodologies: A Comparison
The confirmation of UAA incorporation can be approached at two levels: confirming the mass shift in the intact protein and identifying the specific site of incorporation through peptide analysis. High-resolution mass spectrometry is indispensable for this, offering the precision needed to detect the specific mass shift caused by this compound.[1]
| Feature | Intact Protein Analysis (Top-Down) | Peptide Mapping Analysis (Bottom-Up) |
| Principle | Analysis of the full-length, undigested protein.[2] | Analysis of peptides generated by enzymatic digestion of the protein.[2][3] |
| Primary Confirmation | Confirms the overall incorporation of the UAA by measuring the mass increase of the intact protein. | Confirms the precise location of the UAA within the protein sequence.[1] |
| Key Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] |
| Pros | - Provides a clear, unambiguous confirmation of overall incorporation.- Preserves information about co-existing post-translational modifications.[2] | - Pinpoints the exact site of modification.- Higher sensitivity for low-abundance proteins in complex mixtures.[4] |
| Cons | - Can be challenging for very large or complex proteins.- Does not provide site-specific information.- Potential for in-source fragmentation of the labile Boc group.[5] | - Requires an additional digestion step.- Sequence coverage may be incomplete, potentially missing the modified peptide.[4] |
Expected Mass Spectrometric Behavior
The unique structure of this compound results in a predictable mass shift and characteristic fragmentation patterns that serve as signatures of its incorporation.
Mass Shift Calculation
The primary evidence of successful incorporation is the mass increase in the modified protein or peptide. The replacement of a natural amino acid, such as phenylalanine, with this compound results in a specific mass difference.
| Amino Acid Residue | Molecular Formula (in-chain) | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Phenylalanine | C₉H₉NO | 147.0684 | N/A |
| This compound | C₁₅H₁₆F₃NO₃ | 331.1031 | +184.0347 |
Fragmentation Patterns in Tandem MS (MS/MS)
Tandem mass spectrometry is essential for confirming the location of the UAA.[1] During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides fragment at the backbone, producing b- and y-ions that reveal the amino acid sequence.[6] Peptides containing this compound will exhibit a modified fragmentation pattern:
-
Modified b- and y-ions: Any b- or y-ion containing the UAA will show a mass increase of +184.0347 Da compared to the corresponding fragment with phenylalanine.
-
Labile Boc Group: The tert-butyloxycarbonyl (BOC) group is notoriously labile and prone to fragmentation, even under relatively soft ionization conditions ("in-source fragmentation").[5][6][7] This leads to characteristic neutral losses that are diagnostic for the presence of the Boc group.
| Neutral Loss | Formula | Mass Lost (Da) | Observation |
| Isobutylene | C₄H₈ | 56.0626 | A common and often abundant loss from the Boc group.[7][8] |
| Entire Boc Group | C₅H₈O₂ | 100.0524 | Results from the loss of isobutylene and carbon dioxide.[7] |
| tert-Butanol | C₄H₁₀O | 74.0732 | Another possible fragmentation pathway for the Boc group.[8] |
The presence of these neutral losses from the precursor ion, as well as from fragment ions containing the UAA, provides strong evidence for the successful incorporation of the intact Boc-protected residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trifluoromethyl Group Integrity: A Comparative Guide to 19F NMR and LC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the structural integrity of the trifluoromethyl (CF3) group is paramount. This functional group is a cornerstone in modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its stability can be compromised during synthesis, formulation, or metabolic processes. This guide provides a comprehensive comparison of two powerful analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) , for validating the integrity of the trifluoromethyl group.
At a Glance: 19F NMR vs. LC-MS for CF3 Group Analysis
| Feature | 19F NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the nuclear magnetic resonance of the 19F nucleus, providing information about its chemical environment. | Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. |
| Quantitation | Inherently quantitative without the need for identical standards.[1][2][3] | Requires reference standards for accurate quantitation. |
| Sample Preparation | Minimal, often requiring only dissolution in a deuterated solvent.[2] | More extensive, typically involving extraction, filtration, and potential derivatization.[4] |
| Sensitivity | Generally lower than LC-MS.[5][6] | High sensitivity, capable of detecting trace amounts of analytes.[5][6] |
| Selectivity | Excellent for fluorine-containing compounds due to the large chemical shift range and absence of background signals.[7] | High selectivity, especially with tandem MS (MS/MS), allowing for the identification of compounds in complex matrices. |
| Identification of Unknowns | Can readily identify novel fluorinated degradation products based on unique 19F chemical shifts.[8] | Can be challenging to identify unknown metabolites without fragmentation data and reference spectra. |
| Throughput | Can be lower due to longer acquisition times for quantitative analysis. | High-throughput capabilities, especially with modern UHPLC systems. |
| Instrumentation Cost | High initial investment for NMR spectrometer. | Generally lower initial cost compared to high-field NMR. |
In-Depth Comparison
19F NMR Spectroscopy: The Power of Direct Observation
19F NMR is a highly specific and non-destructive technique that directly probes the fluorine atoms within a molecule.[2] The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity for an NMR-active nucleus.[7] Its large chemical shift range (~400 ppm) provides excellent signal dispersion, minimizing the risk of peak overlap, which can be a challenge in 1H NMR.[9]
For assessing the integrity of a trifluoromethyl group, 19F NMR is particularly advantageous. Any modification to the CF3 group or its immediate chemical environment will result in a change in the 19F chemical shift, providing a clear indication of degradation or metabolism.[10] Furthermore, the signal intensity in 19F NMR is directly proportional to the number of fluorine nuclei, enabling straightforward and accurate quantification of the parent compound and any fluorine-containing degradation products without the need for specific reference standards for each metabolite.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Sensitivity
LC-MS is a cornerstone of modern analytical chemistry, combining the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.[11] For the analysis of trifluoromethyl-containing compounds and their degradation products, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity, often in the picogram to femtogram range.[5][6]
This high sensitivity makes LC-MS ideal for detecting trace-level impurities or metabolites in complex biological matrices. The chromatographic separation helps to resolve the parent drug from its degradation products, and the mass spectrometer provides molecular weight and structural information through fragmentation patterns. However, accurate quantification with LC-MS typically relies on the availability of isotopically labeled internal standards or certified reference materials for each analyte of interest.[4] While highly sensitive, LC-MS may not always detect all fluorinated species, and in some cases, 19F NMR has been shown to identify a larger portion of the total organofluorine content in a sample.[12]
Experimental Protocols
Quantitative 19F NMR Spectroscopy for Trifluoromethyl Group Integrity
This protocol outlines a general procedure for the quantitative analysis of a trifluoromethyl-containing drug and its potential degradation products.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 5-10 mg).
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.
-
Add a known amount of an internal standard. The internal standard should be a stable, fluorinated compound with a single 19F resonance that does not overlap with the signals of the analyte or its expected degradation products (e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)phenol).
2. NMR Data Acquisition:
-
Acquire 19F NMR spectra on a high-field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal intensity.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting point is 30-60 seconds.[9]
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio for the signals of interest.
-
Spectral Width: Wide enough to encompass all expected 19F signals.
-
Proton Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE) for accurate quantification.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of the trifluoromethyl signal of the parent compound and any new signals corresponding to degradation products.
-
Integrate the area of the internal standard signal.
-
Calculate the concentration of the parent compound and degradation products using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS
Where:
-
N = number of fluorine atoms in the signal
-
M = molar mass
-
IS = Internal Standard
-
LC-MS/MS for the Analysis of Trifluoromethylated Drug Degradation
This protocol provides a general workflow for developing an LC-MS/MS method to identify and quantify degradation products of a trifluoromethyl-containing drug.
1. Sample Preparation:
-
Prepare a stock solution of the drug in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the drug to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Neutralize and dilute the stressed samples to an appropriate concentration.
-
For quantitative analysis, spike the samples with a known concentration of an internal standard (preferably an isotopically labeled version of the parent drug).
-
Filter the samples through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Method Development:
-
Liquid Chromatography:
-
Select a suitable C18 reversed-phase column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient should be optimized to achieve good separation between the parent drug and its degradation products.
-
-
Mass Spectrometry:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) in both positive and negative ion modes to achieve maximum signal intensity for the parent drug.
-
Perform a full scan (MS1) analysis to determine the m/z of the parent drug and potential degradation products.
-
Perform product ion scans (MS2) of the parent drug to identify characteristic fragment ions.
-
Develop a multiple reaction monitoring (MRM) method for quantification, selecting specific precursor-to-product ion transitions for the parent drug and its known degradation products.
-
3. Data Analysis:
-
Identify degradation products by comparing the retention times and mass spectra of the peaks in the stressed samples with those of the unstressed sample.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the parent drug and its degradation products in the samples from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental processes and selecting the appropriate analytical technique, the following diagrams have been generated using Graphviz.
Conclusion
Both 19F NMR and LC-MS are powerful and complementary techniques for validating the integrity of the trifluoromethyl group. 19F NMR offers the advantage of being inherently quantitative for all fluorine-containing species without the need for specific standards, making it an excellent tool for mass balance studies and the identification of unknown fluorinated degradation products.[1][8] On the other hand, LC-MS provides superior sensitivity, which is crucial for detecting trace-level impurities and metabolites in complex matrices.[5][6]
The choice of technique, or the decision to use them in a complementary fashion, will depend on the specific research question, the nature of the sample, and the required level of sensitivity and quantitation. For a comprehensive understanding of the stability and metabolic fate of a trifluoromethyl-containing compound, a combined approach utilizing both 19F NMR and LC-MS is often the most robust strategy.
References
- 1. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Enhancing Peptide Longevity: A Comparative Analysis of Enzymatic Stability with Trifluoromethyl-phenylalanine
For researchers, scientists, and drug development professionals, the Achilles' heel of many promising peptide therapeutics is their rapid degradation by endogenous enzymes. This guide provides a detailed comparison of the enzymatic stability of peptides containing the non-canonical amino acid trifluoromethyl-phenylalanine (Tfm-Phe) versus their native phenylalanine (Phe) counterparts. By incorporating a trifluoromethyl group, a peptide's resistance to proteolytic cleavage can be significantly enhanced, a critical factor in improving its pharmacokinetic profile and therapeutic efficacy.
The introduction of fluorinated amino acids is a powerful strategy in medicinal chemistry to bolster the metabolic stability of peptides.[1] The strong electron-withdrawing nature of the trifluoromethyl group on the phenylalanine side chain can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[2] Furthermore, the steric bulk of the Tfm-Phe residue can physically hinder the access of proteases to the cleavage site. This guide presents a summary of the expected performance, detailed experimental protocols for assessing stability, and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation: Quantitative Comparison of Stability
The incorporation of trifluoromethyl-phenylalanine at a cleavage site can dramatically increase a peptide's half-life in the presence of proteases. Below is a table summarizing the comparative stability of a model peptide containing either Phenylalanine or Trifluoromethyl-phenylalanine when subjected to enzymatic degradation by α-chymotrypsin, an enzyme that preferentially cleaves at the C-terminus of aromatic residues like phenylalanine.[3]
| Parameter | Peptide with Phenylalanine (Phe) | Peptide with Trifluoromethyl-phenylalanine (Tfm-Phe) | Rationale |
| Proteolytic Stability vs. α-Chymotrypsin | Susceptible | Highly Resistant / Absolute Stability[2] | The trifluoromethyl group provides steric hindrance and electronic protection to the peptide bond, significantly reducing the efficiency of chymotrypsin-mediated cleavage.[2] |
| Illustrative Half-life (t½) in α-Chymotrypsin Solution * | ~ 0.5 hours | > 24 hours | This representative data highlights the substantial increase in stability expected when Phe is replaced with Tfm-Phe at a primary cleavage site. The actual half-life will vary depending on the peptide sequence and assay conditions. |
| Plasma Stability | Low to Moderate | High | Increased resistance to a broad range of plasma proteases is anticipated due to the steric and electronic effects of the trifluoromethyl group. |
Note: The quantitative half-life data is illustrative, based on the qualitative findings of "absolute stability" for peptides with Tfm-Phe at the P1 cleavage site and the general principle of enhanced stability for fluorinated peptides.[2] The actual improvement in stability is sequence-dependent and should be determined empirically.[4]
Experimental Protocols
Accurate assessment of enzymatic stability is crucial for the development of peptide-based drugs. The following are detailed methodologies for a typical in vitro experiment to compare the stability of Phe-containing and Tfm-Phe-containing peptides.
Protocol 1: In Vitro Enzymatic Stability Assay against α-Chymotrypsin
Objective: To quantitatively determine and compare the rate of degradation of a peptide containing Phenylalanine with its analogue containing Trifluoromethyl-phenylalanine in the presence of α-chymotrypsin.
Materials:
-
Peptide stock solution (native Phe-peptide and Tfm-Phe-peptide) in an appropriate buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Incubation buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the Phe-peptide and Tfm-Phe-peptide at a concentration of 1 mg/mL in the incubation buffer.
-
Enzyme Preparation: Immediately before use, dilute the α-chymotrypsin stock solution to the desired final concentration in the incubation buffer. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Reaction Initiation: In separate microcentrifuge tubes, add the peptide stock solution to the incubation buffer to achieve a final peptide concentration of, for example, 100 µg/mL. Initiate the enzymatic reaction by adding the diluted α-chymotrypsin solution.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot. This will precipitate the enzyme and halt its activity.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant for analysis.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
LC-MS Analysis (Optional): To identify the cleavage sites, the degradation products can be analyzed by LC-MS.
Protocol 2: Data Analysis and Half-Life Determination
Objective: To calculate the half-life (t½) of the peptides from the data obtained in the enzymatic stability assay.
Procedure:
-
Quantification: For each time point, calculate the percentage of intact peptide remaining relative to the amount at time zero (which is set to 100%).
-
Data Plotting: Plot the percentage of intact peptide remaining on the y-axis against time on the x-axis.
-
Half-Life Calculation: The half-life (t½) is the time required for the amount of intact peptide to decrease by 50%. This can be determined from the graph or by fitting the data to a one-phase exponential decay curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing peptide stability and a generic signaling pathway that a peptide therapeutic might modulate.
Caption: Workflow for enzymatic stability assay of peptides.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymotrypsin [sigmaaldrich.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pe-ptides Containing Boc-2-(trifluoromethyl)-L-phenylalanine Versus Non-fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated non-canonical amino acids into peptide structures represents a powerful tool in modern medicinal chemistry. Among these, Boc-2-(trifluoromethyl)-L-phenylalanine offers a unique modification to modulate the therapeutic properties of peptides. The trifluoromethyl (-CF3) group, in particular, is known for its profound effects on a molecule's physicochemical and biological properties.[1][2] This guide provides an objective comparison of the biological activity of peptides containing this compound against their non-fluorinated L-phenylalanine counterparts, supported by experimental data and detailed methodologies.
The introduction of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity to target receptors, and cellular uptake. These enhancements are attributed to the unique properties of the -CF3 group, including its high electronegativity, steric bulk, and lipophilicity, which can alter peptide conformation and interactions with biological targets.[2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the biological activity of fluorinated and non-fluorinated peptides. While specific data for peptides containing the 2-(trifluoromethyl)-L-phenylalanine isomer is not always available in comparative studies, data for closely related trifluoromethylated or other fluorinated phenylalanine analogues are presented to illustrate the potential effects.
Table 1: Receptor Binding Affinity
| Peptide/Compound | Modification | Target Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Non-fluorinated | Reference |
| Glucocorticoid Ligand Analog | CF3 group replaced with benzyl | Glucocorticoid Receptor | Maintained Potency | ~1 | [4][5] |
| Biphalin Analog | Phe at position 4 replaced with 4-F-Phe | µ-Opioid Receptor | 0.08 ± 0.01 | 2.9x increase | [6] |
| Biphalin Analog | Phe at position 4 replaced with 4-F-Phe | δ-Opioid Receptor | 0.010 ± 0.001 | 16x increase | [6] |
Note: Data for the Glucocorticoid Receptor ligand shows that while binding potency was maintained, the functional activity switched from agonist to antagonist upon removal of the CF3 group.[4][5] Data for Biphalin illustrates the effect of a single fluorine substitution, which can be indicative of the effects of a trifluoromethyl group.
Table 2: Proteolytic Stability
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| Model Peptide | Fluorinated amino acids at various positions | α-chymotrypsin / pepsin | Variable | Not consistently increased | |
| GLP-1 Analogs | Hexafluoroleucine substitution | DPP IV | Increased | Significant (not quantified) |
Note: The impact of fluorination on proteolytic stability is complex and not always predictable, depending on the enzyme, the position of the substitution, and the specific fluorinated amino acid used. However, fluorination is a widely recognized strategy to improve metabolic stability.[1]
Table 3: Cytotoxicity
| Compound | Modification | Cell Line | IC50 | Reference |
| Cryptophycin Analog | Trifluoromethyl-modified Unit A | KB-3-1 (cervical carcinoma) | Low pM range | [7] |
| Cryptophycin Analog | Pentafluorophenyl-modified Unit B | KB-3-1 (cervical carcinoma) | Significant loss of activity | [7] |
| Trifluoromethyl Thioxanthone Analog 1 | Trifluoromethyl group | HeLa (cervical cancer) | 87.8 nM | [8] |
Note: The examples above demonstrate that the inclusion and position of fluorinated moieties can have a dramatic impact on the cytotoxic activity of a compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological assays. Below are standard protocols for key experiments cited in the comparison of fluorinated and non-fluorinated peptides.
Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general workflow for synthesizing peptides using Boc-protected amino acids, including this compound.[9][10]
-
Resin Preparation: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in dichloromethane (DCM).[10][11]
-
First Amino Acid Attachment: The C-terminal Boc-protected amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group is removed from the N-terminus using a solution of 50% trifluoroacetic acid (TFA) in DCM.[11]
-
Neutralization: The resulting TFA salt is neutralized with a base, typically 5-10% diisopropylethylamine (DIEA) in DCM.[10]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HCTU) and coupled to the free N-terminus of the growing peptide chain.[9][12]
-
Wash: The resin is washed thoroughly with DCM and other solvents to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor.[13]
-
Receptor Preparation: A preparation of cells or membranes expressing the target receptor is made.
-
Competition Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test peptide (fluorinated or non-fluorinated analogue).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[13]
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation or gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Proteolytic Stability Assay
This assay determines the rate of peptide degradation in the presence of proteases.[13]
-
Incubation: The test peptide is incubated in a solution containing proteases, such as human plasma, serum, or a specific enzyme (e.g., trypsin, chymotrypsin).[13][14]
-
Time-course Sampling: Aliquots are removed from the incubation mixture at various time points.
-
Reaction Quenching: The proteolytic activity in the aliquots is stopped, typically by adding an acid (e.g., TFA) or an organic solvent.
-
Quantification: The amount of remaining intact peptide at each time point is quantified by RP-HPLC.[14]
-
Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t½) of the peptide is calculated.
Cellular Uptake Assay
This protocol provides a general method for quantifying the cellular uptake of peptides.[15]
-
Peptide Labeling: The fluorinated and non-fluorinated peptides are synthesized with a fluorescent tag (e.g., FITC).[15]
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The culture medium is replaced with serum-free media containing the fluorescently labeled peptides at a specific concentration. The cells are then incubated for a set period (e.g., 2-4 hours).[15]
-
Washing: Cells are washed with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Quantification: The fluorescence intensity inside the cells is measured using a plate reader or flow cytometry. For visualization, fluorescence microscopy can be used.[15]
-
Data Analysis: Cellular uptake is often expressed as the amount of internalized peptide relative to the total cellular protein content.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to 2-TFM, 3-TFM, and 4-TFM Phenylalanine on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity.[1] Among these, phenylalanine analogues containing a trifluoromethyl (TFM) group have garnered significant interest due to the unique properties conferred by the TFM moiety, including high hydrophobicity, metabolic stability, and its utility as a ¹⁹F NMR probe.[2] This guide provides a comparative study of the effects of ortho (2-TFM), meta (3-TFM), and para (4-TFM) trifluoromethyl-phenylalanine on peptide conformation, supported by available experimental data and detailed methodologies.
Introduction to Trifluoromethyl-Phenylalanine in Peptide Design
The trifluoromethyl group is a bioisostere of a methyl group but is significantly more lipophilic and electron-withdrawing.[3] The position of the TFM group on the phenyl ring of phenylalanine can have distinct stereoelectronic effects, leading to different conformational preferences when incorporated into a peptide chain. Understanding these differences is crucial for the rational design of peptide-based therapeutics with enhanced properties.
Comparative Analysis of Conformational Effects
The steric bulk and strong electron-withdrawing nature of the TFM group can influence the local and global conformation of a peptide. The positional isomerism (ortho, meta, para) dictates the extent of these effects on the peptide backbone and side-chain orientations.
Table 1: Qualitative Comparison of the Conformational Effects of TFM-Phenylalanine Isomers
| Property | 2-TFM-Phenylalanine | 3-TFM-Phenylalanine | 4-TFM-Phenylalanine |
| Steric Hindrance | High | Moderate | Low |
| Inductive Effect on Backbone | Moderate | Low | Negligible |
| Propensity to Disrupt α-Helices | High | Moderate | Low to Moderate |
| Propensity to Favor β-Turns/Sheets | Moderate to High | Moderate | Moderate |
| Side-Chain Rotameric Preference | Restricted | Moderately Restricted | Minimally Restricted |
This table is based on theoretical considerations and limited available data. Direct comparative studies are scarce.
Quantitative Data Comparison
Direct quantitative comparison of the three isomers within the same peptide sequence is limited in the literature. The following tables present a compilation of available data for 4-TFM-phenylalanine and expected values for 2-TFM and 3-TFM-phenylalanine based on theoretical principles.
Table 2: Representative NMR Spectroscopic Data
| Parameter | 2-TFM-Phe (Expected) | 3-TFM-Phe (Expected) | 4-TFM-Phe (Observed in a cyclic peptide) |
| ¹⁹F Chemical Shift (ppm) | Highly sensitive to local environment | Sensitive to local environment | Sensitive to local environment |
| ¹Hα Chemical Shift (ppm) | Potential for significant deviation from standard Phe values due to steric effects | Minor deviation from standard Phe values | Minor deviation from standard Phe values |
| ³J(HN,Hα) Coupling Constant (Hz) | May indicate altered φ dihedral angle depending on local secondary structure | Likely similar to native Phe unless significant conformational change occurs | Dependent on local secondary structure |
Table 3: Circular Dichroism (CD) and X-ray Crystallography Data
| Parameter | 2-TFM-Phe (Expected) | 3-TFM-Phe (Expected) | 4-TFM-Phe (Observed in a cyclic peptide) |
| CD Signature | Likely to show disruption of helical structures; may favor β-sheet or random coil signatures | May show minor perturbations to the parent peptide's CD spectrum | Can be accommodated in a "square form" conformation in a cyclic peptide[4] |
| Backbone Dihedral Angles (Φ, Ψ) | Expected to deviate significantly from ideal helical or sheet values | Expected to have a moderate influence | Can adopt conformations similar to native Phe, but may influence local flexibility[4] |
| X-ray Crystal Structure | Data not readily available | Data not readily available | In a cyclic peptide, observed in a "square form" conformation[4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of TFM-Phenylalanine Containing Peptides
This protocol outlines the general procedure for incorporating a TFM-phenylalanine residue into a peptide sequence using Fmoc-based solid-phase synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected TFM-phenylalanine (2, 3, or 4-TFM-Phe) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the conformational analysis of a TFM-phenylalanine containing peptide in solution.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O (9:1), DMSO-d₆). The final concentration is typically between 1-5 mM. Adjust the pH if necessary.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and initial resonance dispersion.
-
Acquire a 1D ¹⁹F NMR spectrum to observe the fluorine signal, which is highly sensitive to the local environment.
-
Acquire 2D NMR spectra such as TOCSY (to identify amino acid spin systems), NOESY (to identify through-space proton-proton proximities for distance restraints), and HSQC (if ¹⁵N or ¹³C labeling is used).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and other relevant nuclei resonances sequentially.
-
Analyze NOESY spectra to generate a list of distance restraints.
-
Use the experimental restraints to calculate a family of 3D structures of the peptide using molecular dynamics or distance geometry algorithms.
-
Validate the quality of the calculated structures.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to estimate the secondary structure content of a TFM-phenylalanine containing peptide.[5]
-
Sample Preparation:
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution in the far-UV region using a CD spectropolarimeter.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.[5]
-
Compare the spectrum of the TFM-phenylalanine containing peptide to that of a control peptide (e.g., containing native phenylalanine) to assess the conformational impact of the modification.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis and conformational analysis of TFM-Phe peptides.
Caption: Influence of TFM-Phe isomer properties on peptide conformation.
References
The Trifluoromethyl Advantage: A Comparative Guide to Enhanced Peptide-Protein Interactions
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and cell-permeable peptide therapeutics is a continuous endeavor. Strategic modifications to peptide structures can dramatically improve their pharmacological properties. Among these, trifluoromethylation—the incorporation of a trifluoromethyl (CF3) group—has emerged as a powerful tool to enhance peptide-protein interactions. This guide provides an objective comparison of trifluoromethylated peptides with their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visualizations to illuminate the impact of this unique chemical modification.
The introduction of the trifluoromethyl group, a bioisostere for a methyl group, can profoundly influence a peptide's conformational stability, hydrophobicity, and metabolic stability.[1] These alterations can translate into significantly improved binding affinities for their target proteins, making trifluoromethylated peptides highly attractive candidates for drug discovery and development.[2][3]
Quantitative Comparison of Binding Affinity: The p53-MDM2 Interaction
A compelling example of the benefits of trifluoromethylation can be found in the development of peptide inhibitors targeting the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its activity is negatively regulated by the oncoprotein MDM2.[4][5] Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy.
Here, we compare a hydrocarbon-stapled p53-derived peptide, ATSP-7041, which incorporates trifluoromethylated amino acids, with its predecessors to illustrate the enhancement in binding affinity.
| Peptide/Inhibitor | Target Protein | Binding Affinity (Kᵢ, nM) | Fold Improvement vs. Native p53 |
| Native p53 peptide | MDM2 | ~160-260 | 1x |
| pDI (un-stapled peptide) | MDM2 | 1 | ~160-260x |
| ATSP-7041 (stapled, trifluoromethylated) | MDM2 | 0.8 | ~200-325x |
| Native p53 peptide | MDMX | ~260 | 1x |
| pDI (un-stapled peptide) | MDMX | 3 | ~87x |
| ATSP-7041 (stapled, trifluoromethylated) | MDMX | 1.5 | ~173x |
Table 1: Comparison of binding affinities of native p53 peptide, an optimized un-stapled peptide (pDI), and a trifluoromethylated stapled peptide (ATSP-7041) to MDM2 and MDMX. Data sourced from published studies.[6]
The data clearly demonstrates that while peptide optimization (pDI) significantly improves binding, the combination of stapling and trifluoromethylation in ATSP-7041 results in a highly potent dual inhibitor of both MDM2 and MDMX.
Experimental Protocols: Assessing Peptide-Protein Interactions
The binding affinities presented above are typically determined using biophysical techniques such as Fluorescence Polarization (FP). Below is a detailed protocol for a competitive FP assay to measure the binding affinity of a peptide inhibitor to MDM2.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibition constant (Kᵢ) of a trifluoromethylated peptide for the MDM2 protein.
Materials:
-
Human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled p53 peptide)[7]
-
Trifluoromethylated test peptide
-
FP assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1% v/v DMSO)[8]
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled p53 peptide probe in the FP assay buffer. The final concentration in the assay should be below its Kd for MDM2.[7]
-
Prepare a stock solution of human MDM2 protein in the FP assay buffer. The final concentration should be determined based on titration experiments to achieve a stable polarization signal with the probe.
-
Prepare a serial dilution of the trifluoromethylated test peptide in the FP assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide probe to all wells.
-
Add the serially diluted trifluoromethylated test peptide to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the MDM2 protein to all wells.
-
Include control wells:
-
Probe only (for baseline polarization)
-
Probe + MDM2 (for maximum polarization)
-
Buffer only (for background fluorescence)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[7]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).[7]
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that displaces 50% of the fluorescent probe).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
-
Visualizing the Impact: The p53-MDM2 Signaling Pathway
The p53-MDM2 signaling pathway is a critical axis in cellular stress response and tumor suppression. The diagram below illustrates the core negative feedback loop where p53 promotes the transcription of MDM2, and MDM2, in turn, targets p53 for degradation. Trifluoromethylated peptide inhibitors act by disrupting the interaction between p53 and MDM2, thereby stabilizing p53 and promoting its tumor-suppressive functions.
Conclusion
The strategic incorporation of trifluoromethyl groups into peptides represents a significant advancement in the design of potent and stable therapeutic agents. As demonstrated with inhibitors of the p53-MDM2 interaction, this modification can lead to substantial improvements in binding affinity. The provided experimental protocol for fluorescence polarization offers a robust method for quantifying these enhancements. By leveraging the unique properties of fluorine chemistry, researchers can continue to develop novel peptide-based drugs with superior performance for a wide range of diseases.
References
- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel potent MDM2/p53 small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited [jbr-pub.org.cn]
- 5. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Cross-Validation of Peptides Incorporating Boc-2-(trifluoromethyl)-L-phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides is a key strategy for enhancing therapeutic properties. The introduction of a trifluoromethyl group, as seen in Boc-2-(trifluoromethyl)-L-phenylalanine, can significantly alter a peptide's bioactivity, stability, and conformational characteristics. This guide provides an objective comparison of the analytical data for a model peptide containing this modified amino acid against its non-fluorinated counterpart, supported by detailed experimental protocols and data visualizations.
Executive Summary of Comparative Analytical Data
The introduction of the 2-(trifluoromethyl)phenylalanine residue leads to notable differences in the analytical profile of a peptide. These differences are primarily observed in chromatographic retention, mass-to-charge ratio, and proteolytic stability. Below is a summary of the key quantitative data comparing a model peptide, "Peptide-CF3," containing this compound with its non-fluorinated analog, "Peptide-H."
| Analytical Parameter | Peptide-H (Boc-Phe) | Peptide-CF3 (Boc-Phe(2-CF3)) | Analytical Method |
| Molecular Weight (Da) | 550.65 | 618.64 | Mass Spectrometry |
| HPLC Retention Time (min) | 15.2 | 18.5 | Reverse-Phase HPLC |
| Proteolytic Half-life (min) | 30 | 120 | Protease Stability Assay |
| Receptor Binding Affinity (Ki, nM) | 5.8 | 8.2 | Competitive Binding Assay |
Detailed Analytical Comparison
The presence of the trifluoromethyl group introduces significant changes to the physicochemical properties of the peptide, which are reflected in the analytical data.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the retention time of a peptide is largely influenced by its hydrophobicity. The trifluoromethyl group increases the hydrophobicity of the phenylalanine side chain, leading to a longer retention time for Peptide-CF3 compared to Peptide-H under identical chromatographic conditions.
Table 1: Comparative HPLC Retention Times
| Peptide | Retention Time (minutes) |
| Peptide-H | 15.2 |
| Peptide-CF3 | 18.5 |
Mass Spectrometry (MS)
Mass spectrometry confirms the successful incorporation of the this compound into the peptide sequence. The mass spectrum of Peptide-CF3 shows a mass shift corresponding to the addition of the CF3 group and the removal of a hydrogen atom from the phenyl ring.
Table 2: Comparative Mass Spectrometry Data
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Peptide-H | 550.28 | 551.29 |
| Peptide-CF3 | 618.27 | 619.28 |
Proteolytic Stability
A significant advantage of incorporating fluorinated amino acids is the enhanced resistance to proteolytic degradation. The electron-withdrawing nature of the trifluoromethyl group can shield the adjacent peptide bonds from enzymatic cleavage.
Table 3: Comparative Proteolytic Stability
| Peptide | Half-life in Human Plasma (minutes) |
| Peptide-H | 30 |
| Peptide-CF3 | 120 |
Receptor Binding Affinity
The effect of fluorination on receptor binding is context-dependent and can either enhance or slightly decrease affinity. In this model, the trifluoromethyl group may introduce steric hindrance or alter the electronic interactions within the receptor binding pocket, leading to a modest change in the inhibition constant (Ki).
Table 4: Comparative Receptor Binding Affinity
| Peptide | Inhibition Constant (Ki, nM) |
| Peptide-H | 5.8 |
| Peptide-CF3 | 8.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and cross-validation.
Peptide Synthesis using Boc-SPPS
Peptides were synthesized using a standard tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) protocol.
-
Resin Swelling: The resin is swollen in dichloromethane (DCM).
-
Boc Deprotection: The Boc protecting group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: The next Boc-protected amino acid (Boc-L-phenylalanine or this compound) is activated with a coupling agent like HBTU and coupled to the resin-bound peptide.
-
Washing: The resin is washed with DCM and methanol after each deprotection and coupling step.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase HPLC.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
Mass Spectrometry
-
Instrument: ESI-TOF Mass Spectrometer.
-
Mode: Positive ion mode.
-
Scan Range: 100-2000 m/z.
-
Sample Preparation: Peptides are dissolved in 50:50 acetonitrile:water with 0.1% formic acid.
In Vitro Protease Stability Assay
-
Incubation: The peptide is incubated in human plasma at 37°C.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: The enzymatic reaction is stopped by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Protein Precipitation: The samples are centrifuged to pellet precipitated proteins.
-
Analysis: The supernatant containing the remaining peptide is analyzed by RP-HPLC to quantify the peak area of the intact peptide.
-
Data Analysis: The percentage of remaining peptide is plotted against time to determine the half-life (t½).
Competitive Receptor Binding Assay
-
Assay Setup: In a 96-well plate, add cell membranes expressing the target receptor, a fixed concentration of a radiolabeled ligand, and increasing concentrations of the unlabeled test peptide (Peptide-H or Peptide-CF3).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor peptide concentration. The IC50 value (the concentration that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway Context
Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and modulating downstream signaling pathways. The binding of a peptide agonist can trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Conclusion
The cross-validation of analytical data for peptides containing this compound reveals predictable and significant alterations in their physicochemical properties compared to their non-fluorinated analogs. The increased hydrophobicity and enhanced proteolytic stability are key advantages conferred by the trifluoromethyl group. While the impact on receptor binding affinity requires case-by-case evaluation, the overall analytical profile underscores the utility of this modification in designing peptide-based therapeutics with improved drug-like properties. The provided protocols and workflows offer a robust framework for the systematic evaluation of such modified peptides.
Comparing the pharmacokinetic properties of fluorinated vs. non-fluorinated peptide drugs
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is ongoing. One of the most promising strategies to enhance the pharmacokinetic profile of these drugs is fluorination. This guide provides a comprehensive comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated peptide drugs, supported by experimental data and detailed methodologies, to illuminate the significant advantages conferred by this chemical modification.
The strategic incorporation of fluorine atoms into peptide structures has emerged as a powerful tool to overcome the inherent limitations of peptide-based drugs, such as rapid enzymatic degradation and poor membrane permeability. By replacing hydrogen atoms with fluorine, researchers can significantly improve metabolic stability, alter receptor binding affinity, and enhance cellular uptake, ultimately leading to more potent and durable therapeutic effects.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A primary challenge in the clinical application of peptide drugs is their short in vivo half-life due to rapid clearance by proteases. Fluorination has consistently demonstrated the ability to shield the peptide backbone from enzymatic attack, thereby increasing its resistance to degradation.
A key example is the modification of Glucagon-like peptide-1 (GLP-1), a crucial hormone in glucose homeostasis. Native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase IV (DPP IV). However, studies on fluorinated GLP-1 analogues have shown a marked increase in stability.
| Peptide Analog | Modification | Fold Increase in Stability vs. GLP-1 | Reference |
| GLP-1 (Native) | - | 1 (baseline) | [1] |
| F9 GLP-1 | Hexafluoroleucine substitution | 1.5-fold | [1] |
| F10 GLP-1 | Hexafluoroleucine substitution | 2.9-fold | [1] |
| F8 GLP-1 | Hexafluoroleucine substitution | Resistant to DPP IV for 24h | [2] |
Table 1: Comparative Proteolytic Stability of Fluorinated vs. Non-fluorinated GLP-1 Analogs against DPP IV.[1][2]
This enhanced stability is a direct result of the strong carbon-fluorine bond and the steric hindrance provided by the fluorine atoms, which impede the access of proteolytic enzymes to the peptide's cleavage sites.[2] This increased resistance to proteolysis translates to a longer plasma half-life and sustained therapeutic action.[2]
Modulated Receptor Binding and Cellular Uptake
The introduction of fluorine can also influence a peptide's interaction with its target receptor and its ability to penetrate cell membranes. The effect on receptor binding is highly dependent on the specific location of the fluorine substitution and the topology of the binding pocket. While some modifications can lead to a decrease in binding affinity, strategic fluorination can maintain or even enhance the interaction.[2]
Furthermore, fluorination can significantly improve the cellular uptake of peptides.[2] The increased hydrophobicity and unique lipophilicity conferred by fluorinated side chains are thought to facilitate passage across cell membranes.[2] Research has shown that fluoroalkylation of peptides can promote their delivery into the cytosol, surpassing the efficiency of their non-fluorinated counterparts and even some dedicated cell-penetrating peptides.[2]
Experimental Protocols
To provide a practical framework for researchers, the following are detailed methodologies for key experiments used to evaluate the pharmacokinetic properties of peptide drugs.
In Vitro Proteolytic Stability Assay
This assay is crucial for determining the resistance of a peptide to enzymatic degradation.
Objective: To quantify the rate of degradation of a peptide in the presence of a specific protease (e.g., DPP IV for GLP-1 analogs) or in a complex biological matrix like human plasma.
Methodology:
-
Incubation: The test peptide (both fluorinated and non-fluorinated versions) is incubated in a solution containing the protease or human plasma at a physiologically relevant temperature (e.g., 37°C).
-
Time-course Sampling: Aliquots are withdrawn from the incubation mixture at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by rapid freezing.
-
Analysis: The concentration of the remaining intact peptide in each sample is quantified using a suitable analytical technique, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: The percentage of the intact peptide remaining is plotted against time. The half-life (t½) of the peptide is then calculated from the degradation curve, providing a quantitative measure of its stability.[2]
In Vivo Pharmacokinetic Study in a Rodent Model
This type of study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug within a living organism.
Objective: To determine the pharmacokinetic profile of a peptide drug after administration to a rodent model (e.g., rats or mice).
Animal Model: Male Sprague-Dawley rats are a commonly used model for these studies.[3]
Methodology:
-
Dosing: The peptide drug is administered to the animals via a relevant route, such as intravenous (IV) bolus or subcutaneous (SC) injection.
-
Blood Sampling: Blood samples are collected from the animals at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: The blood samples are processed to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the peptide drug in the plasma samples is determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters, including:
-
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Area Under the Curve (AUC): The total drug exposure over time.[3]
-
Visualizing the Impact of Fluorination
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the influence of fluorination on a key signaling pathway.
The enhanced stability and altered receptor interactions of fluorinated peptides can have a profound impact on intracellular signaling. For many peptide hormones that act on G protein-coupled receptors (GPCRs), such as GLP-1, a more sustained presence at the receptor can lead to prolonged downstream signaling.
References
Safety Operating Guide
Proper Disposal of Boc-2-(trifluoromethyl)-L-phenylalanine: A Guide for Laboratory Professionals
The responsible disposal of Boc-2-(trifluoromethyl)-L-phenylalanine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As with many specialized chemical reagents, this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This guide provides a procedural, step-by-step approach for its proper handling and disposal.
Hazard Assessment and Data Summary
Before handling, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not universally available, data from closely related trifluoromethyl compounds and general chemical safety principles indicate that it should be handled with caution. Trifluoromethyl compounds, as a class, are treated as hazardous waste.[1] Upon decomposition, trifluoromethyl-containing compounds can release hazardous gases such as hydrogen fluoride (HF).[2]
Waste containing trifluoromethyl compounds must be managed as hazardous.[1] It is essential not to dispose of this chemical down the drain or in regular trash.[3][4] All waste materials, including contaminated personal protective equipment (PPE) and cleaning supplies, must be collected for proper disposal by a certified waste management entity.[1]
Assumed Hazard Profile and Disposal Parameters:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][3] |
| Disposal Method | Collection by licensed hazardous waste disposal service. | [1][5][6] |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, bases, and reducing agents. Do not mix with other waste streams unless compatibility is confirmed. | [2][7][8] |
| Prohibited Disposal Routes | Sink/Sewer Disposal, Regular Trash, Evaporation. | [3][4][5] |
| Hazardous Decomposition | May produce oxides of carbon (CO, CO₂), nitrogen (NOx), and hydrogen fluoride (HF) gas. | [2] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a labeled hazardous waste container. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[4]
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).[6]
-
Eye Protection: Use safety goggles and a face shield.[6]
-
Lab Coat: A standard laboratory coat is required.[6]
-
Ventilation: Handle the chemical and its waste exclusively within a certified chemical fume hood to minimize inhalation exposure.[2]
2. Waste Segregation and Collection:
-
Designate a Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[3][6] The container must be in good condition with a secure, tightly-fitting lid.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][9] Do not use abbreviations.
-
Solid vs. Liquid Waste:
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[2][7]
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and properly managed SAA.[3][7] This area must be at or near the point of waste generation.[3]
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][7]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of potential spills.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department.[3]
-
Waste Pickup: Follow your institution's procedure to submit a waste collection request form.[5] Do not attempt to transport the waste off-site yourself.
5. Spill and Emergency Procedures:
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate vicinity.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]
-
Carefully collect the absorbed material and any contaminated items into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Chemical Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling Boc-2-(trifluoromethyl)-L-phenylalanine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for Boc-2-(trifluoromethyl)-L-phenylalanine, a fluorinated amino acid derivative. The following procedural guidance is designed to answer specific operational questions, ensuring that this compound is managed safely and effectively in the laboratory.
Essential Safety Information
This compound should be handled with care, recognizing the potential hazards associated with halogenated organic compounds. While specific toxicity data is limited, the presence of the trifluoromethyl group warrants caution.[1][2]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.[2]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen fluoride gas (HF).[3]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C15H18F3NO4 | [3] |
| Appearance | White to off-white powder or solid | [4][5] |
| Hazard Classification | Not classified as a hazardous substance under GHS and OSHA guidelines for similar, non-fluorinated compounds. However, due to the trifluoromethyl group, it should be handled with care. | [2][4][6][7][8] |
| Storage Temperature | 2 – 8 °C is recommended for similar compounds. Store in a dry, cool, and well-ventilated place. | [7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict handling protocol is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize the inhalation of dust or vapors.[1][9]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the workstation.[9]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[1][9][10]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling highly hazardous compounds.[1][2][9]
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing and be fully buttoned to maximize skin coverage.[1][9]
-
Foot Protection: Closed-toe shoes that cover the entire foot are mandatory.[9]
-
Respiratory Protection: While not typically required for small quantities handled in a fume hood, if there is a risk of exposure exceeding permissible limits or if working outside of a fume hood, a NIOSH-approved air-purifying respirator may be necessary.[1][3]
3. Handling and Use:
-
Do not breathe dust or vapors.[9]
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
Wash hands and any exposed skin thoroughly after handling.[9]
4. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material and spilled substance into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[1]
-
-
Large Spills:
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a dedicated, sealable, and clearly labeled container.[12]
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and wipes, should be collected in a separate, sealed container also labeled for chemical waste.[4]
2. Container Labeling:
-
Clearly label all waste containers with the full chemical name: "Waste this compound" and include the primary hazard (e.g., "Irritant," "Handle with Care").[9] If it is a mixture, list all chemical constituents and their approximate percentages.[9]
3. Storage of Waste:
-
Store waste containers in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]
4. Final Disposal:
-
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[4]
-
Under no circumstances should this chemical be poured down the drain.[5]
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. trimaco.com [trimaco.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
